molecular formula C41H47NO16 B15563840 Kigamicin C

Kigamicin C

Cat. No.: B15563840
M. Wt: 809.8 g/mol
InChI Key: JXSADZFORZMJRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kigamicin C is a benzochromenone and a glycoside.
discovered from the culture broth of Amycolatopsis sp. ML630-mF1 by the killing activity against PANC-1 cells only under a nutrient starved condition;  structure in first source

Properties

IUPAC Name

2,6,9,30-tetrahydroxy-8-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H47NO16/c1-15-20(56-25-12-22(50-4)32(44)16(2)55-25)5-6-24(54-15)57-23-11-19(43)28-35(47)31-36(48)30-26-17(9-18-13-41(3)42(7-8-53-41)40(49)27(18)34(26)46)10-21-29(30)38(52-14-51-21)39(31)58-37(28)33(23)45/h9,15-16,19-25,32-33,43-46,48H,5-8,10-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSADZFORZMJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)OC1CC(C(C(O1)C)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H47NO16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

809.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling Kigamicin C: A Technical Guide to its Discovery and Isolation from Amycolatopsis regifaucium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kigamicin C, a member of the angucycline class of antibiotics, has emerged as a molecule of significant interest due to its potent antitumor and antibacterial properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from the actinomycete Amycolatopsis regifaucium. Detailed experimental protocols for the fermentation of the source organism, as well as the extraction and purification of the target compound, are presented. Furthermore, this document summarizes the key quantitative data related to the physicochemical properties and biological activities of this compound and visually represents the experimental workflow and its putative mechanism of action through a key signaling pathway.

Introduction

The relentless pursuit of novel therapeutic agents has led researchers to explore the vast biosynthetic potential of microorganisms. Actinomycetes, in particular, have proven to be a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the genus Amycolatopsis has a rich history of producing clinically important antibiotics. Kigamicins, a family of potent antitumor antibiotics, were first discovered from the culture broth of an Amycolatopsis species, initially designated as ML630-mF1 and later identified as Amycolatopsis regifaucium.[1][2][3] This guide focuses specifically on this compound, detailing the scientific journey from its microbial origin to a purified and characterized compound.

Physicochemical Properties of this compound

This compound is a complex polyketide with a molecular formula of C₄₁H₄₇NO₁₆ and a molecular weight of 809.8 g/mol .[4] It is a solid substance with solubility in various organic solvents, including dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[4]

PropertyValueReference
Molecular FormulaC₄₁H₄₇NO₁₆
Molecular Weight809.8
AppearanceSolid
SolubilitySoluble in DMF, DMSO, Ethanol, Methanol

Experimental Protocols

Fermentation of Amycolatopsis regifaucium

The production of this compound is achieved through the submerged fermentation of Amycolatopsis regifaucium. While the specific medium composition and fermentation parameters for optimal this compound production are proprietary, a general approach based on the cultivation of Amycolatopsis species for secondary metabolite production is outlined below.

3.1.1. Culture Media

A two-stage fermentation process, involving a seed culture followed by a production culture, is typically employed.

  • Seed Medium (Example):

    • Glucose: 20 g/L

    • Soybean meal: 20 g/L

    • CaCO₃: 2.5 g/L

    • MgSO₄·7H₂O: 0.4 g/L

    • FeSO₄·7H₂O: 0.01 g/L

    • ZnSO₄·7H₂O: 0.05 g/L

    • CoCl₂·6H₂O: 0.003 g/L

    • Tap Water: 1 L

    • pH adjusted to 7.0-7.4

  • Production Medium (Example):

    • Glucose: 120 g/L

    • Bacto-peptone: 10 g/L

    • Yeast extract: 5 g/L

    • Tap Water: 1 L

    • pH adjusted to 7.2

3.1.2. Fermentation Conditions

  • Inoculation: A well-grown agar (B569324) culture of Amycolatopsis regifaucium is used to inoculate the seed medium.

  • Seed Culture: The inoculated seed flask is incubated on a rotary shaker (e.g., 150 rpm) at 25-30°C for 48-84 hours to generate sufficient biomass.

  • Production Culture: The seed culture is then transferred to the production medium at a suitable inoculation ratio (e.g., 5-10% v/v).

  • Incubation: The production culture is incubated under similar conditions as the seed culture for an extended period, typically 7-14 days, to allow for the biosynthesis and accumulation of this compound.

Extraction and Isolation of this compound

Following fermentation, a multi-step process is employed to extract and purify this compound from the culture broth.

3.2.1. Extraction

  • Harvesting: The culture broth is harvested, and the mycelial cake is separated from the supernatant by centrifugation or filtration.

  • Solvent Extraction: Both the mycelial cake and the supernatant are extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the this compound into the organic phase.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

3.2.2. Purification

The crude extract is subjected to a series of chromatographic techniques to isolate this compound.

  • Silica (B1680970) Gel Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents, such as a mixture of chloroform (B151607) and methanol, to separate compounds based on polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water.

  • Final Purification: The fractions containing pure this compound are collected, and the solvent is removed to yield the final product.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Agar Culture of A. regifaucium B Seed Culture A->B Inoculation C Production Culture B->C Inoculation D Harvested Culture Broth C->D E Solvent Extraction (Ethyl Acetate) D->E F Crude Extract E->F G Silica Gel Chromatography F->G H Preparative RP-HPLC G->H I Pure this compound H->I

Figure 1: Experimental workflow for the production and isolation of this compound.

Structure Elucidation

The complex structure of this compound was determined through a combination of spectroscopic techniques. While the detailed spectral data is not publicly available, the primary methods employed were Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). These analyses revealed the characteristic angucycline core structure with its unique glycosylation pattern.

Biological Activity

This compound exhibits significant biological activity against both cancer cells and pathogenic bacteria.

Antitumor Activity

Kigamicins, including this compound, have demonstrated selective cytotoxicity against cancer cells, particularly under nutrient-starved conditions. This "anti-austerity" strategy is a promising approach for cancer therapy.

Cell LineActivityReference
PANC-1 (Pancreatic Cancer)Cytotoxic, especially in nutrient-deprived media
Antibacterial Activity

This compound shows potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus (including MRSA)0.05 - 0.2
Micrococcus luteus0.05 - 0.2
Bacillus subtilis0.05 - 0.2

Mechanism of Action: Inhibition of the Akt Signaling Pathway

The antitumor activity of the kigamicin family of compounds is linked to the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Specifically, Kigamicin D has been shown to block the activation of Akt, a key kinase in this pathway. This inhibition leads to the downstream suppression of signals that promote cancer cell survival, particularly under the stressful conditions of nutrient deprivation found in solid tumors.

signaling_pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Downstream Cell Survival, Growth, Proliferation mTORC1->Downstream KigamicinC This compound KigamicinC->Akt inhibits

Figure 2: Proposed mechanism of action of this compound via inhibition of the Akt signaling pathway.

Conclusion

This compound, produced by Amycolatopsis regifaucium, represents a promising natural product with significant potential in the fields of oncology and infectious disease. Its unique chemical structure and potent biological activities, particularly its "anti-austerity" mechanism of action, make it a compelling candidate for further drug development. This technical guide has provided a foundational understanding of the discovery and isolation of this compound, offering detailed protocols and a summary of its key characteristics to aid researchers in this exciting area of study. Further investigation into its detailed mechanism of action and optimization of its production will be crucial for translating this promising molecule into a therapeutic reality.

References

The Kigamicin C Biosynthesis Pathway in Actinomycetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kigamicins are a family of aromatic polyketide antibiotics produced by the actinomycete Amycolatopsis regifaucium.[1][2][3] This technical guide provides a comprehensive overview of the predicted biosynthesis pathway of Kigamicin C, a member of this family. While the complete gene cluster has not been fully elucidated in published literature, this document consolidates current knowledge, proposes a hypothetical biosynthetic pathway based on analogous type II polyketide synthase (PKS) systems, and details relevant experimental methodologies for its study. This guide is intended to serve as a foundational resource for researchers interested in the discovery, characterization, and engineering of kigamicin-like compounds.

Introduction

Actinomycetes are a well-established source of a vast array of bioactive secondary metabolites, including many clinically important antibiotics.[4] The kigamicin family, produced by Amycolatopsis regifaucium (formerly Amycolatopsis sp. ML630-mF1), are aromatic polyketides characterized by a polycyclic xanthone (B1684191) core.[2][5][6] These compounds have demonstrated significant biological activities, including antibacterial and cytotoxic properties.[2][5] this compound, a specific member of this family, has garnered interest for its potential therapeutic applications.

Genome sequencing of Amycolatopsis regifaucium DSM 45072T has revealed the presence of a putative type II polyketide synthase (PKS) gene cluster that is predicted to be responsible for kigamicin biosynthesis.[1][2] Type II PKS systems are multi-enzyme complexes that iteratively condense simple acyl-CoA precursors to generate a poly-β-ketone backbone, which then undergoes a series of tailoring reactions to yield the final complex natural product.[7][8]

This guide will delineate a proposed biosynthetic pathway for this compound, drawing parallels with well-characterized pathways of structurally related compounds such as polycyclic xanthones, gilvocarcin, and jadomycin.[5][9][10][11] Furthermore, it will provide detailed, representative experimental protocols for the investigation of this pathway, from genetic manipulation of the producing organism to the analysis of the resulting metabolites.

Proposed Biosynthetic Pathway of this compound

Based on the predicted involvement of a type II PKS and the chemical structure of kigamicins, a hypothetical biosynthetic pathway for this compound is proposed below. This pathway is divided into three main stages: polyketide backbone synthesis, cyclization and tailoring of the aglycone, and glycosylation.

Polyketide Backbone Synthesis

The biosynthesis of the this compound aglycone is initiated by a type II PKS system. This system minimally consists of a ketosynthase (KSα), a chain length factor (KSβ), and an acyl carrier protein (ACP).[12] The process begins with the loading of a starter unit, likely acetyl-CoA, onto the ACP. This is followed by a series of Claisen condensations with malonyl-CoA as the extender unit, with the number of extensions being determined by the KSβ.[7]

Cyclization and Aglycone Tailoring

Following the formation of the linear polyketide chain, a series of cyclization and tailoring reactions occur to form the characteristic polycyclic xanthone core of the kigamicin aglycone. This process is catalyzed by a suite of tailoring enzymes typically found within the gene cluster, including cyclases (CYCs), aromatases (AROs), and oxygenases.[13][14] The formation of the xanthone moiety is a key step, likely involving an oxidative rearrangement.[5] Subsequent modifications, such as hydroxylations, are carried out by specific oxygenases to produce the final aglycone structure.

Glycosylation

The final stage in this compound biosynthesis is the attachment of deoxysugar moieties. This is accomplished by glycosyltransferases (GTs), which recognize the aglycone and specific nucleotide-activated deoxysugars.[15][16] The biosynthesis of these deoxysugars from primary metabolism is a multi-step enzymatic process, with the corresponding genes typically located within the biosynthetic gene cluster.[5]

Hypothetical Biosynthetic Pathway of this compound

Kigamicin_C_Biosynthesis Acetyl_CoA Acetyl-CoA Minimal_PKS Minimal PKS (KSα, KSβ, ACP) Acetyl_CoA->Minimal_PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->Minimal_PKS Primary_Metabolism Primary Metabolism (e.g., Glucose) Sugar_Biosynthesis_Enzymes Deoxysugar Biosynthesis Enzymes Primary_Metabolism->Sugar_Biosynthesis_Enzymes Linear_Polyketide Linear Polyketide Chain Minimal_PKS->Linear_Polyketide Iterative Condensation Cyclases_Aromatases Cyclases/Aromatases (CYC/ARO) Linear_Polyketide->Cyclases_Aromatases Polycyclic_Intermediate Polycyclic Intermediate Cyclases_Aromatases->Polycyclic_Intermediate Cyclization/ Aromatization Oxygenases Oxygenases (e.g., Baeyer-Villiger Monooxygenase) Polycyclic_Intermediate->Oxygenases Kigamicin_Aglycone Kigamicin Aglycone Oxygenases->Kigamicin_Aglycone Oxidative Rearrangement Glycosyltransferases Glycosyltransferases (GTs) Kigamicin_Aglycone->Glycosyltransferases NDP_Deoxysugar NDP-Deoxysugar Sugar_Biosynthesis_Enzymes->NDP_Deoxysugar NDP_Deoxysugar->Glycosyltransferases Kigamicin_C This compound Glycosyltransferases->Kigamicin_C Glycosylation

A proposed biosynthetic pathway for this compound.

Quantitative Data

At present, there is a lack of published quantitative data specifically on the biosynthesis of this compound, such as fermentation titers, enzyme kinetic parameters, or gene expression levels. However, data on the biological activity of this compound is available.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
Organism MIC (µg/mL)
Staphylococcus aureus (including MRSA)0.05 - 0.2
Micrococcus luteus0.05 - 0.2
Bacillus subtilis0.05 - 0.2
Data obtained from Cayman Chemical Company, referencing primary literature.

Experimental Protocols

The following sections detail representative experimental protocols that are fundamental for the study of the this compound biosynthetic pathway. These methods are based on established techniques for the investigation of secondary metabolite biosynthesis in actinomycetes.

Gene Disruption via CRISPR-Cas9 in Amycolatopsis

Gene disruption is a crucial technique to confirm the involvement of a specific gene or gene cluster in the biosynthesis of a natural product. The CRISPR-Cas9 system has been successfully adapted for genome editing in Amycolatopsis.[1][9][17][18]

Workflow for CRISPR-Cas9 Mediated Gene Deletion

Gene_Deletion_Workflow Design_sgRNA 1. Design sgRNA targeting the gene of interest Construct_Plasmid 2. Construct all-in-one CRISPR-Cas9 plasmid Design_sgRNA->Construct_Plasmid Plasmid_Components Plasmid contains: - cas9 gene - sgRNA expression cassette - Homology arms flanking  the target gene Construct_Plasmid->Plasmid_Components Transformation 3. Transform Amycolatopsis protoplasts with the plasmid Construct_Plasmid->Transformation Selection 4. Select for transformants on appropriate antibiotic medium Transformation->Selection Verification 5. Verify gene deletion by PCR and sequencing Selection->Verification Metabolite_Analysis 6. Analyze metabolite profile of the mutant by LC-MS Verification->Metabolite_Analysis

Workflow for CRISPR-Cas9 gene deletion in Amycolatopsis.

Protocol:

  • sgRNA Design: Design a 20-nucleotide single-guide RNA (sgRNA) sequence targeting a specific site within the gene of interest. Ensure the target site is followed by a protospacer adjacent motif (PAM) sequence (e.g., 5'-NGG-3' for Streptococcus pyogenes Cas9).

  • Plasmid Construction: Synthesize the sgRNA sequence and clone it into an appropriate all-in-one CRISPR-Cas9 vector for actinomycetes (e.g., pKCcas9dO-derived plasmids).[1][17] This vector should contain the cas9 gene under the control of a suitable promoter, the sgRNA expression cassette, and flanking homology arms (typically ~1-2 kb) for homologous recombination-mediated gene replacement.

  • Transformation of Amycolatopsis: Prepare protoplasts of A. regifaucium and transform them with the constructed plasmid via polyethylene (B3416737) glycol (PEG)-mediated transformation.

  • Selection and Screening: Plate the transformed protoplasts on a regeneration medium containing an appropriate antibiotic for plasmid selection. After incubation, screen the resulting colonies by PCR using primers flanking the target gene to identify mutants with the desired deletion.

  • Confirmation: Confirm the gene deletion by sequencing the PCR product from the mutant strain.

  • Metabolite Analysis: Cultivate the wild-type and mutant strains under production conditions. Extract the secondary metabolites and analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the loss of this compound production in the mutant.

Heterologous Expression of the Kigamicin Gene Cluster

Heterologous expression of the entire biosynthetic gene cluster in a well-characterized host strain, such as Streptomyces coelicolor or Streptomyces lividans, can confirm the cluster's role in kigamicin production and facilitate pathway engineering.[19][20][21][22]

Workflow for Heterologous Expression

Heterologous_Expression_Workflow Library_Construction 1. Construct a cosmid or BAC library of A. regifaucium genomic DNA Screening 2. Screen the library with probes designed from putative PKS genes Library_Construction->Screening Identify_Clone 3. Identify and characterize a clone containing the full gene cluster Screening->Identify_Clone Conjugation 4. Transfer the cosmid/BAC into a heterologous host (e.g., S. lividans) via intergeneric conjugation Identify_Clone->Conjugation Fermentation 5. Ferment the heterologous host under various conditions Conjugation->Fermentation Analysis 6. Analyze the culture extract by LC-MS for kigamicin production Fermentation->Analysis

Workflow for heterologous expression of a gene cluster.

Protocol:

  • Genomic Library Construction: Isolate high-molecular-weight genomic DNA from A. regifaucium. Partially digest the DNA and ligate the fragments into a suitable cosmid or Bacterial Artificial Chromosome (BAC) vector. Package the ligation mixture into lambda phage particles and transduce an E. coli host to generate the library.

  • Library Screening: Design and label DNA probes based on conserved sequences of type II PKS genes (e.g., KSα). Use these probes to screen the genomic library by colony hybridization to identify clones containing the putative kigamicin gene cluster.

  • Clone Characterization: Isolate the positive clones and characterize them by restriction mapping and sequencing to confirm they contain the entire biosynthetic gene cluster.

  • Intergeneric Conjugation: Introduce the cosmid/BAC containing the gene cluster into a suitable Streptomyces heterologous host strain (e.g., S. lividans TK24) via triparental mating with an E. coli strain carrying a helper plasmid.

  • Fermentation and Analysis: Cultivate the transconjugant Streptomyces strain in various production media. Extract the secondary metabolites from the culture broth and mycelium and analyze by HPLC-MS to detect the production of kigamicins.

Purification and In Vitro Characterization of Biosynthetic Enzymes

To elucidate the specific function of individual enzymes in the pathway, they can be overexpressed, purified, and characterized in vitro.[23][24]

Protocol for Enzyme Purification (His-tag):

  • Gene Cloning and Expression: Amplify the gene of interest from A. regifaucium genomic DNA and clone it into an E. coli expression vector with an N- or C-terminal polyhistidine (His)-tag. Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression: Grow the E. coli culture to mid-log phase and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Purification: Harvest the cells, resuspend them in lysis buffer, and lyse them by sonication. Clarify the lysate by centrifugation and apply the supernatant to a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.

  • Elution and Dialysis: Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged protein with elution buffer containing a high concentration of imidazole. Dialyze the purified protein against a suitable storage buffer.

  • Enzyme Assays: Use the purified enzyme in in vitro assays with the appropriate substrates to determine its catalytic activity and kinetic parameters. For example, a purified glycosyltransferase can be incubated with the kigamicin aglycone and a specific NDP-sugar to confirm its glycosylation activity.

LC-MS/MS Analysis of Kigamicins and Biosynthetic Intermediates

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the detection, identification, and quantification of natural products and their biosynthetic intermediates.[25]

Protocol:

  • Sample Preparation: Extract secondary metabolites from the culture broth of A. regifaucium or the heterologous host with an organic solvent (e.g., ethyl acetate). Evaporate the solvent and redissolve the extract in a suitable solvent (e.g., methanol) for LC-MS analysis.

  • LC Separation: Separate the components of the extract on a reverse-phase C18 HPLC column using a gradient of water and acetonitrile, both typically containing a small amount of formic acid to improve ionization.

  • MS/MS Analysis: Analyze the eluent from the HPLC by electrospray ionization (ESI) tandem mass spectrometry. Acquire full scan MS data to identify the molecular ions of interest and product ion scans (MS/MS) to obtain fragmentation patterns for structural elucidation.

  • Data Analysis: Compare the retention times and mass spectra of the detected compounds with those of authentic kigamicin standards, if available. For unknown intermediates, the fragmentation patterns can provide clues to their structures.

Conclusion

The biosynthesis of this compound in Amycolatopsis regifaucium presents a fascinating example of type II polyketide synthesis. While the specific genetic details of the biosynthetic gene cluster are yet to be fully disclosed, this guide provides a robust framework for its investigation. The proposed hypothetical pathway, based on well-understood analogous systems, offers a roadmap for targeted genetic and biochemical studies. The detailed experimental protocols provided herein represent the current state-of-the-art for the characterization of actinomycete secondary metabolite pathways. Further research, including the complete sequencing and annotation of the kigamicin gene cluster and the functional characterization of its constituent enzymes, will undoubtedly provide deeper insights into the intricate biochemistry of this potent antibiotic and pave the way for the engineered biosynthesis of novel, clinically valuable analogs.

References

The Anti-Austerity Mechanism of Kigamicin C in Cancer Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kigamicin C, a member of the kigamicin family of antibiotics, represents a novel class of anti-cancer agent. These compounds exhibit a unique "anti-austerity" mechanism, demonstrating preferential cytotoxicity towards cancer cells under nutrient-deprived conditions, a state common within the tumor microenvironment. This technical guide synthesizes the current understanding of the mechanism of action of this compound and its close analogs, focusing on the molecular pathways and cellular responses that contribute to their anti-tumor activity. While specific data for this compound is limited, insights from studies on the more extensively characterized Kigamicin D and the structurally related Kinamycin C provide a foundational framework for its potential therapeutic application.

Introduction: The Anti-Austerity Strategy in Cancer Therapy

Solid tumors often outgrow their vascular supply, leading to a microenvironment characterized by hypoxia and nutrient deprivation. To survive these harsh conditions, cancer cells activate specific signaling pathways that promote tolerance to metabolic stress, a phenomenon termed "austerity." The kigamicins, including this compound, were discovered through a screening strategy designed to identify compounds that selectively target this austerity mechanism. These molecules exhibit significantly enhanced cytotoxicity against cancer cells in nutrient-starved environments compared to nutrient-rich conditions, suggesting a novel therapeutic window for targeting the metabolic vulnerabilities of tumors.

Cytotoxic Activity of Kigamicins

CompoundCell LineConditionIC50Reference
Kigamicin DVarious mouse tumor cell linesNormal~1 µg/ml[2]
Kigamicin (KGM)Human myeloma cellsNutrient-rich~100 nM (CC50)[3]

Note: The study on human myeloma cells refers to the compound as "Kigamicin (KGM)" without specifying the analogue.

Core Mechanism of Action: Insights from Kigamicin Analogs

The primary mechanism of action of the kigamicins appears to be the disruption of key survival signaling pathways that are activated in response to metabolic stress. The most well-documented of these is the PI3K/Akt pathway.

Inhibition of the Akt Signaling Pathway

Studies on Kigamicin D have demonstrated its ability to block the activation of Akt (also known as protein kinase B) that is induced by nutrient starvation.[4] Akt is a critical node in a signaling cascade that promotes cell survival, proliferation, and metabolic adaptation. By inhibiting Akt phosphorylation, Kigamicin D effectively dismantles a key defense mechanism of cancer cells against nutrient deprivation.

A study on an unspecified kigamicin compound in human myeloma cells further supports the involvement of this pathway, showing inhibition of phosphorylated Akt (p-AKT) even in nutrient-rich conditions. This suggests that while the preferential cytotoxicity is observed under starvation, the molecular targets of kigamicins are fundamental survival kinases.

Induction of Cell Death: Apoptosis and Necrosis

The cellular outcome of kigamicin treatment appears to be cell-type dependent, with evidence for both apoptosis and necrosis.

  • Apoptosis: The related compound, Kinamycin C, has been shown to induce a rapid apoptotic response in K562 leukemia cells. The proposed mechanism for Kinamycins involves the inhibition of the catalytic decatenation activity of DNA topoisomerase IIα, although they do not act as topoisomerase II poisons. It is hypothesized that they may target critical protein sulfhydryl groups.

  • Necrosis: In human myeloma cells, an unspecified kigamicin was found to induce necrosis. This was accompanied by the inhibition of key cell cycle and signaling proteins, including Cyclin D1, p21, and phosphorylated ERK (p-ERK), in addition to p-Akt.

The convergence of these findings suggests that this compound likely induces cell death by disrupting multiple survival and proliferation pathways, with the specific mode of cell death potentially varying between different cancer types.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways affected by kigamicins and a general experimental workflow for investigating their mechanism of action.

Kigamicin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Nutrient Starvation Nutrient Starvation PI3K PI3K Nutrient Starvation->PI3K activates Akt Akt PI3K->Akt activates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation promotes Apoptosis/Necrosis Apoptosis/Necrosis Akt->Apoptosis/Necrosis inhibits ERK ERK ERK->Cell Survival & Proliferation promotes ERK->Apoptosis/Necrosis inhibits This compound This compound This compound->Akt inhibits This compound->ERK inhibits

Caption: Proposed signaling pathway of this compound in cancer cells.

Experimental_Workflow Cancer Cell Culture Cancer Cell Culture Treatment Treatment Cancer Cell Culture->Treatment Nutrient-rich vs. Nutrient-starved Cell Viability Assay Cell Viability Assay Treatment->Cell Viability Assay IC50 Determination Mechanism Analysis Mechanism Analysis Treatment->Mechanism Analysis Western Blot Western Blot Mechanism Analysis->Western Blot Protein Expression (p-Akt, p-ERK, etc.) Flow Cytometry Flow Cytometry Mechanism Analysis->Flow Cytometry Apoptosis/Necrosis (Annexin V/PI) Topoisomerase Assay Topoisomerase Assay Mechanism Analysis->Topoisomerase Assay Enzyme Activity

References

An In-depth Technical Guide to the Selective Cytotoxicity of Kigamicin C in Nutrient-Deprived Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kigamicin C, an antitumor antibiotic, exhibits pronounced selective cytotoxicity against cancer cells under nutrient-deprived conditions, a state that mimics the tumor microenvironment. This phenomenon, termed "anti-austerity," presents a promising strategy for cancer therapy. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and detailed experimental protocols related to the action of this compound. The primary mechanism of action involves the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation, which is often hyperactivated in cancer cells to withstand nutrient-poor environments. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially exploit the unique properties of this compound for therapeutic purposes.

Introduction

Solid tumors often outgrow their blood supply, leading to a microenvironment characterized by hypoxia and nutrient deprivation. Cancer cells adapt to these harsh conditions by activating pro-survival signaling pathways, a phenomenon known as "austerity." The ability to target this tolerance to nutrient starvation is a novel and promising approach in cancer therapy. Kigamicins, a class of novel antitumor antibiotics discovered from the culture broth of Amycolatopsis sp., have been identified as potent "anti-austerity" agents. Among them, this compound has demonstrated significant selective cytotoxicity against cancer cells, particularly pancreatic cancer cells, under nutrient-starved conditions.

This guide will delve into the specifics of this compound's selective cytotoxicity, focusing on the underlying molecular mechanisms, quantitative efficacy, and the experimental methodologies used to elucidate its function.

Quantitative Data on this compound Cytotoxicity

The selective cytotoxic effect of this compound is most evident when comparing its activity in nutrient-rich versus nutrient-deprived media. The following tables summarize the available quantitative data, primarily from studies on the PANC-1 human pancreatic cancer cell line.

Table 1: Comparative Cytotoxicity of this compound in PANC-1 Cells

ConditionMetricValueReference
Nutrient-Deprived MediumRelative Potency~100-fold more potent than in normal culture[1][2]
Nutrient-Rich Medium (DMEM)Relative PotencyBaseline[1][2]

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

The primary molecular mechanism underlying the selective cytotoxicity of this compound in nutrient-deprived conditions is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[3] This pathway is a crucial mediator of cell survival, proliferation, and metabolism. In nutrient-starved cancer cells, the PI3K/Akt pathway is often upregulated to promote survival. Kigamicin D, a closely related analogue, has been shown to block the activation of Akt that is induced by nutrient starvation.

The PI3K/Akt/mTOR Signaling Cascade

The PI3K/Akt/mTOR pathway is a central regulator of cellular processes. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, which promotes protein synthesis and cell growth, and inhibits apoptosis.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellCycle Cell Cycle Progression (Cyclin D1, p21) Akt->CellCycle ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis KigamicinC This compound KigamicinC->Akt inhibits

PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Downstream Effects of Akt Inhibition

Inhibition of Akt by this compound is hypothesized to lead to several downstream effects that contribute to its cytotoxic action, particularly in nutrient-deprived cells:

  • Induction of Apoptosis: By inhibiting the anti-apoptotic function of Akt, this compound likely promotes programmed cell death in cancer cells that are already under stress from nutrient deprivation.

  • Cell Cycle Arrest: Akt is known to regulate cell cycle progression through proteins like Cyclin D1 and p21. Inhibition of Akt could lead to a decrease in Cyclin D1 and an increase in the cell cycle inhibitor p21, resulting in cell cycle arrest.

  • Inhibition of Protein Synthesis: Through the inhibition of the downstream effector mTOR, Akt inhibition would lead to a reduction in protein synthesis, further hampering the survival of cancer cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the selective cytotoxicity of this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., PANC-1) start->cell_culture nutrient_conditions Establish Nutrient Conditions (Nutrient-Rich vs. Nutrient-Deprived) cell_culture->nutrient_conditions kigamicin_treatment Treat with this compound (Dose-Response) nutrient_conditions->kigamicin_treatment cytotoxicity_assay Assess Cytotoxicity (WST-8 Assay) kigamicin_treatment->cytotoxicity_assay mechanism_study Investigate Mechanism of Action kigamicin_treatment->mechanism_study data_analysis Data Analysis and Interpretation cytotoxicity_assay->data_analysis western_blot Western Blot (p-Akt, Akt, etc.) mechanism_study->western_blot necrosis_apoptosis_assay Necrosis/Apoptosis Assay (Annexin V/PI Staining) mechanism_study->necrosis_apoptosis_assay western_blot->data_analysis necrosis_apoptosis_assay->data_analysis end Conclusion data_analysis->end

A typical experimental workflow for studying this compound.
Protocol for Nutrient-Deprived Cell Culture

Objective: To create a nutrient-starved environment to mimic the tumor microenvironment.

Materials:

  • PANC-1 human pancreatic cancer cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) (Nutrient-Rich Medium)

  • Nutrient-Deprived Medium (NDM): DMEM without glucose, supplemented with 10% dialyzed FBS. Alternatively, for complete starvation, use a basal medium without glucose, amino acids, and serum.

  • Phosphate-Buffered Saline (PBS)

  • 6-well or 96-well cell culture plates

Procedure:

  • Seed PANC-1 cells in a culture plate with nutrient-rich DMEM and allow them to adhere and grow to 70-80% confluency.

  • Aspirate the nutrient-rich medium.

  • Wash the cells twice with sterile PBS to remove any residual nutrients.

  • Add the prepared Nutrient-Deprived Medium (NDM) to the cells.

  • Incubate the cells in the NDM for a predetermined period (e.g., 24 hours) before adding the test compound.

Protocol for WST-8 Cytotoxicity Assay

Objective: To quantify the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cells cultured in 96-well plates under nutrient-rich and nutrient-deprived conditions

  • This compound stock solution

  • WST-8 reagent (e.g., Cell Counting Kit-8)

  • Microplate reader

Procedure:

  • After the pre-incubation period in the respective media, add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for the desired treatment duration (e.g., 24-48 hours).

  • Add 10 µL of WST-8 solution to each well.

  • Incubate the plates for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Protocol for Annexin V/PI Staining for Necrosis/Apoptosis

Objective: To differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Cells cultured in 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat the cells with this compound at the desired concentration and for the specified time.

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol for Western Blot Analysis of Akt Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of Akt.

Materials:

  • Cells cultured in 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound.

  • Lyse the cells on ice and collect the protein lysate.

  • Determine the protein concentration of each sample.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for total Akt and β-actin for normalization.

Conclusion

This compound represents a promising class of anti-cancer agents that exploit the metabolic vulnerability of cancer cells in the nutrient-deprived tumor microenvironment. Its selective cytotoxicity, mediated through the inhibition of the critical PI3K/Akt survival pathway, offers a targeted approach to cancer therapy. The experimental protocols detailed in this guide provide a robust framework for further investigation into the therapeutic potential of this compound and other anti-austerity compounds. Further research is warranted to elucidate the full spectrum of its molecular targets and to translate these preclinical findings into clinical applications.

References

In-Depth Technical Guide: Biological Activity of Kigamicin C against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kigamicin C, a member of the novel antitumor antibiotic family of kigamicins, has demonstrated notable biological activity against Gram-positive bacteria, including the clinically significant pathogen Methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the currently available data on the anti-MRSA activity of this compound, including quantitative data, detailed experimental protocols for antimicrobial susceptibility testing, and a discussion of the potential, yet currently unelucidated, mechanism of action. The information is presented to support further research and development efforts in the exploration of this compound as a potential therapeutic agent against MRSA infections.

Quantitative Assessment of Anti-MRSA Activity

The initial discovery of the kigamicin family of compounds (A-E) revealed their potent antimicrobial properties against a range of Gram-positive bacteria. While specific Minimum Inhibitory Concentration (MIC) data for individual kigamicins against MRSA are not detailed in the primary discovery publication, a subsequent review of secondary metabolites from Amycolatopsis species has provided valuable quantitative insights.

A study on the secondary metabolites of Amycolatopsis sp. ML630-mF1, the producing organism of kigamicins, reported that Kigamicins A-E exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). The half-maximal inhibitory concentration (IC50) values for this group of compounds were found to be in the range of 0.03–0.22 µM. It is important to note that this range represents the activity of the kigamicin complex (A-E) and not individually for this compound.

Table 1: Anti-MRSA Activity of Kigamicin Complex (A-E)

Compound ClassTest OrganismActivity MetricValue Range
Kigamicins (A-E)Methicillin-resistant Staphylococcus aureus (MRSA)IC500.03–0.22 µM

Further research is required to determine the specific MIC of this compound against various MRSA strains to fully understand its potency and potential clinical utility.

Experimental Protocols

The following section details the standardized methodologies for determining the antimicrobial susceptibility of MRSA to compounds like this compound. These protocols are based on established microbiological techniques.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO, and serially diluted)

  • Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or microplate reader (optional, for quantitative assessment)

  • Positive control (e.g., vancomycin)

  • Negative control (broth only)

  • Solvent control (broth with the highest concentration of the solvent used to dissolve this compound)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Plate Preparation:

    • Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC.

    • Add the prepared MRSA inoculum to each well containing the diluted compound.

    • Include positive, negative, and solvent controls on each plate.

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the MRSA strain. This can be assessed visually or by measuring the optical density using a microplate reader.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against MRSA.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis start Start prep_compound Prepare this compound Stock & Dilutions start->prep_compound prep_inoculum Prepare MRSA Inoculum (0.5 McFarland) start->prep_inoculum setup_plate Inoculate 96-well Plate with this compound Dilutions & MRSA prep_compound->setup_plate prep_inoculum->setup_plate incubate Incubate at 35°C for 16-20 hours setup_plate->incubate read_results Visually Inspect for Growth / Measure OD incubate->read_results determine_mic Determine MIC read_results->determine_mic end_point End determine_mic->end_point

Caption: Workflow for MIC Determination of this compound against MRSA.

Mechanism of Action and Signaling Pathways (Hypothetical)

The precise mechanism by which this compound exerts its antimicrobial effect on MRSA has not yet been elucidated in the scientific literature. However, based on the general mechanisms of other antimicrobial agents and the complex structure of the kigamicins, several potential targets can be hypothesized.

Potential Mechanisms of Action

Given that many antibiotics targeting Gram-positive bacteria interfere with essential cellular processes, potential mechanisms for this compound could include:

  • Inhibition of Cell Wall Synthesis: Targeting the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Inhibition of Protein Synthesis: Interfering with ribosomal function and the translation of essential proteins.

  • Inhibition of Nucleic Acid Synthesis: Disrupting the replication or transcription of bacterial DNA.

  • Disruption of Cell Membrane Integrity: Causing depolarization or pore formation in the bacterial cell membrane.

Further research, including macromolecular synthesis assays and identification of binding partners, is necessary to determine the specific molecular target(s) of this compound in MRSA.

Hypothetical Signaling Pathway Inhibition

Should this compound be found to inhibit a key enzymatic process in MRSA, it could disrupt a critical signaling pathway. For instance, if it were to inhibit an enzyme involved in cell wall precursor synthesis, the logical flow of this pathway would be interrupted.

The following diagram illustrates a hypothetical scenario where this compound inhibits a key kinase involved in a signal transduction pathway leading to a cellular response in MRSA.

Signaling_Pathway cluster_pathway Hypothetical MRSA Signaling Pathway ext_signal External Stimulus receptor Membrane Receptor ext_signal->receptor kinase_a Kinase A receptor->kinase_a activates kinase_b Kinase B kinase_a->kinase_b phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor activates cellular_response Cellular Response (e.g., Virulence Factor Expression) transcription_factor->cellular_response induces kigamicin_c This compound kigamicin_c->kinase_b inhibits

Caption: Hypothetical Inhibition of a MRSA Signaling Pathway by this compound.

Conclusion and Future Directions

This compound, as part of the broader kigamicin family, demonstrates promising in vitro activity against MRSA. The available IC50 data suggests that it is a potent antimicrobial agent. However, to advance its potential as a therapeutic candidate, several key areas require further investigation:

  • Determination of Specific MIC Values: Establishing the precise MIC of this compound against a panel of clinically relevant MRSA strains, including vancomycin-intermediate and vancomycin-resistant isolates, is crucial.

  • Elucidation of the Mechanism of Action: Identifying the specific molecular target and mechanism of action will provide a deeper understanding of its antimicrobial properties and potential for resistance development.

  • In Vivo Efficacy and Toxicity: Preclinical studies in animal models of MRSA infection are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Structure-Activity Relationship Studies: Investigating the structure-activity relationships of the kigamicin scaffold could lead to the design of more potent and selective derivatives.

The information presented in this technical guide serves as a foundation for these future research endeavors, highlighting both the potential of this compound and the critical knowledge gaps that need to be addressed.

Physicochemical Properties of Kigamicin C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kigamicin C is a member of the kigamicin family of antibiotics, a group of potent antitumor agents isolated from the actinomycete Amycolatopsis sp.[1]. These compounds have garnered significant interest due to their selective cytotoxicity against cancer cells under nutrient-deprived conditions, a characteristic property of the tumor microenvironment. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, including its structural characteristics, spectral data, and solubility. Detailed methodologies for its isolation and purification, as well as for assessing its biological activity, are also presented. Furthermore, this guide visualizes the proposed signaling pathway and experimental workflows to facilitate a deeper understanding of its mechanism of action and practical application in research and drug development.

Physicochemical Properties

This compound is a complex polycyclic molecule with a unique aglycone core and a sugar moiety. Its physicochemical properties have been determined through a combination of spectroscopic analysis and other analytical techniques.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₄₁H₄₇NO₁₆[Journal of Antibiotics, 2003]
Molecular Weight 809.81 g/mol [Journal of Antibiotics, 2003]
Appearance Pale yellow powder[BOC Sciences]
Melting Point 210-212 °C[BOC Sciences]
Solubility Soluble in ethanol, methanol, DMSO, and DMF[BOC Sciences]
Source Organism Amycolatopsis sp. (Strain ML630-mF1)[Journal of Antibiotics, 2003]
Spectral Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. While the raw spectral data is detailed in the primary literature, this section provides a summary of the key spectroscopic techniques used.

Spectroscopic TechniqueDescription
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectroscopy were instrumental in determining the complex carbon and proton framework of the molecule, including the stereochemistry.
Infrared (IR) Spectroscopy IR spectroscopy was used to identify the presence of key functional groups within the this compound structure, such as hydroxyl, carbonyl, and ether linkages.
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provided information about the electronic transitions within the molecule, confirming the presence of a chromophore.
Mass Spectrometry (MS) High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of this compound.

Experimental Protocols

This section outlines the detailed methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification of this compound

The following workflow describes the general procedure for obtaining pure this compound from a culture of Amycolatopsis sp.

cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product Fermentation Culture of Amycolatopsis sp. in a suitable broth medium Centrifugation Centrifugation to separate mycelium from the culture broth Fermentation->Centrifugation SolventExtraction Extraction of the mycelium with an organic solvent (e.g., acetone (B3395972) or methanol) Centrifugation->SolventExtraction Concentration Concentration of the extract under reduced pressure SolventExtraction->Concentration DiaionHP20 Diaion HP-20 column chromatography Concentration->DiaionHP20 SilicaGel Silica (B1680970) gel column chromatography DiaionHP20->SilicaGel ODS ODS column chromatography SilicaGel->ODS HPLC Preparative High-Performance Liquid Chromatography (HPLC) ODS->HPLC PureKigamicinC Pure this compound HPLC->PureKigamicinC

Caption: Isolation and purification workflow for this compound.

Methodology:

  • Fermentation: Amycolatopsis sp. is cultured in a suitable production medium under optimal conditions to promote the biosynthesis of kigamicins.

  • Extraction: The culture broth is centrifuged to separate the mycelial cake from the supernatant. The mycelium is then extracted with an organic solvent such as acetone or methanol. The resulting extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps for purification. This typically includes:

    • Diaion HP-20 column chromatography: The extract is loaded onto a Diaion HP-20 column and eluted with a stepwise gradient of aqueous acetone or methanol.

    • Silica gel column chromatography: Fractions containing kigamicins are further purified on a silica gel column using a suitable solvent system (e.g., chloroform-methanol gradient).

    • ODS (Octadecylsilane) column chromatography: Further separation is achieved using a reverse-phase ODS column with a methanol-water or acetonitrile-water gradient.

    • Preparative HPLC: The final purification of this compound is performed using preparative reverse-phase high-performance liquid chromatography (HPLC) to yield the pure compound.

Cytotoxicity Assay

The selective cytotoxicity of this compound against cancer cells under nutrient-deprived conditions is a key biological feature. The following protocol describes a typical cytotoxicity assay.

cluster_0 Cell Culture cluster_1 Treatment Conditions cluster_2 Compound Addition cluster_3 Viability Assessment CellSeeding Seed pancreatic cancer cells (e.g., PANC-1) into 96-well plates NutrientRich Incubate one set of plates in nutrient-rich medium CellSeeding->NutrientRich NutrientDeprived Incubate another set of plates in nutrient-deprived medium CellSeeding->NutrientDeprived AddKigamicinC Add serial dilutions of this compound to both sets of plates NutrientRich->AddKigamicinC NutrientDeprived->AddKigamicinC Incubation Incubate for a defined period (e.g., 48-72 hours) AddKigamicinC->Incubation MTT Perform a cell viability assay (e.g., MTT or WST-8 assay) Incubation->MTT MeasureAbsorbance Measure absorbance to determine cell viability MTT->MeasureAbsorbance CalculateIC50 Calculate the IC50 values for both conditions MeasureAbsorbance->CalculateIC50

Caption: Workflow for assessing the cytotoxicity of this compound.

Methodology:

  • Cell Seeding: Pancreatic cancer cells (e.g., PANC-1) are seeded into 96-well microplates at an appropriate density.

  • Culture Conditions: The cells are cultured in two different media: a standard nutrient-rich medium and a nutrient-deprived medium (e.g., glucose-free or serum-deprived medium).

  • Treatment: Serial dilutions of this compound are added to the wells of both the nutrient-rich and nutrient-deprived plates.

  • Incubation: The plates are incubated for a specified period (e.g., 48 to 72 hours) to allow the compound to exert its effect.

  • Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) assay.

  • Data Analysis: The absorbance is measured using a microplate reader, and the half-maximal inhibitory concentration (IC₅₀) values are calculated for both nutrient conditions to determine the selective cytotoxicity.

Antimicrobial Activity Assay

This compound exhibits activity against Gram-positive bacteria. A standard method to determine its antimicrobial potency is the broth microdilution assay.

Methodology:

  • Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microplate.

  • Inoculation: The bacterial inoculum is added to each well containing the serially diluted compound.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.

Mechanism of Action and Signaling Pathway

Studies on the closely related Kigamicin D have shown that its selective cytotoxicity under nutrient starvation is mediated through the inhibition of the Akt signaling pathway. It is hypothesized that this compound acts through a similar mechanism.

NutrientStarvation Nutrient Starvation PI3K PI3K NutrientStarvation->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits and activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation DownstreamEffectors Downstream Effectors (e.g., mTOR, GSK3β) pAkt->DownstreamEffectors CellSurvival Cell Survival and Proliferation DownstreamEffectors->CellSurvival KigamicinC This compound Inhibition->pAkt Blocks Activation

Caption: Proposed mechanism of action for this compound.

Under conditions of nutrient starvation, cancer cells often upregulate survival pathways, including the PI3K/Akt pathway. Activation of PI3K leads to the phosphorylation of Akt, which in turn promotes cell survival and proliferation by phosphorylating various downstream effector proteins. This compound is proposed to inhibit the activation of Akt, thereby blocking this crucial survival pathway and leading to selective cell death in the nutrient-deprived tumor microenvironment.

Conclusion

This compound is a promising antitumor antibiotic with a unique mode of action. Its distinct physicochemical properties and potent biological activity make it a valuable subject for further research and development in the field of oncology. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for scientists working to unravel the full therapeutic potential of this fascinating natural product.

References

An In-depth Technical Guide to Kigamicin C Analogues and Their Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kigamicins are a family of novel antitumor antibiotics produced by actinomycetes. This technical guide provides a comprehensive overview of Kigamicin C and its analogues, detailing their natural sources, chemical structures, and biological activities. A key focus is their selective cytotoxicity against cancer cells under nutrient-deprived conditions, a promising strategy in anticancer drug development. This document summarizes quantitative biological data, outlines experimental methodologies for their isolation and characterization, and visualizes their proposed mechanism of action through signaling pathway diagrams.

Introduction

The Kigamicin family, comprising Kigamicins A, B, C, D, and E, represents a unique class of polycyclic xanthone (B1684191) antibiotics.[1] These compounds have garnered significant interest due to their potent and selective cytotoxic effects on cancer cells, particularly pancreatic cancer, under conditions of nutrient starvation.[2][3] This "anti-austerity" strategy targets the metabolic adaptations of tumor cells in the harsh microenvironment of a solid tumor.[2] Additionally, Kigamicins exhibit antimicrobial activity against Gram-positive bacteria.[3] This guide serves as a technical resource for researchers engaged in natural product chemistry, oncology, and antibiotic drug discovery.

Natural Sources and Isolation

Kigamicins are secondary metabolites produced by actinomycetes. The primary identified producing organisms are:

  • Amycolatopsis sp. ML630-mF1 : This strain was the original source from which Kigamicins A, B, C, D, and E were first discovered.

  • Amycolatopsis regifaucium : This novel species has also been identified as a producer of Kigamicins.

Fermentation and Isolation Protocol

While specific, detailed protocols for the industrial-scale production and purification of Kigamicins are proprietary, a general methodology based on published literature can be outlined.

2.1.1. Fermentation: A seed culture of Amycolatopsis sp. is prepared and used to inoculate a suitable production medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to optimize the yield of Kigamicins.

2.1.2. Extraction and Purification: The fermentation broth is harvested and subjected to solvent extraction to isolate the crude mixture of Kigamicins. This is followed by a series of chromatographic purification steps, such as silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC), to separate the individual Kigamicin analogues.

G cluster_fermentation Fermentation cluster_extraction Extraction & Purification Amycolatopsis sp. Inoculation Amycolatopsis sp. Inoculation Seed Culture Seed Culture Amycolatopsis sp. Inoculation->Seed Culture Production Fermentation Production Fermentation Seed Culture->Production Fermentation Harvested Broth Harvested Broth Production Fermentation->Harvested Broth Harvest Solvent Extraction Solvent Extraction Harvested Broth->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography Fractionation Fractionation Silica Gel Chromatography->Fractionation Preparative HPLC Preparative HPLC Fractionation->Preparative HPLC Pure Kigamicin Analogues Pure Kigamicin Analogues Preparative HPLC->Pure Kigamicin Analogues

Figure 1: General workflow for the isolation and purification of Kigamicins.

Chemical Structure and Physicochemical Properties

Kigamicins share a unique and complex aglycone core: a fused octacyclic ring system that includes an oxazolidine (B1195125) ring. The individual analogues are distinguished by the composition of the sugar chain attached to this aglycone. The sugars identified in the Kigamicin family are amicetose (B1208693) and oleandrose.

Table 1: Physicochemical Properties of this compound and D

PropertyThis compoundKigamicin D
Molecular Formula C41H47NO16C48H59NO19
Molecular Weight 809.8 g/mol 958.0 g/mol
Appearance Yellow powderYellow powder
Solubility Soluble in DMF, DMSO, Ethanol, MethanolNot explicitly stated

Biological Activity

Antitumor Activity

The most notable biological activity of Kigamicins is their selective cytotoxicity towards cancer cells under nutrient-deprived conditions. This effect is particularly pronounced in pancreatic cancer cell lines.

Table 2: In Vitro Cytotoxicity of Kigamicin D against PANC-1 Human Pancreatic Cancer Cells

Cell LineConditionIC50 (µg/mL)Reference
PANC-1Nutrient-Rich (DMEM)>10
PANC-1Nutrient-Deprived (NDM)~0.1
PrS (normal)Nutrient-Rich (DMEM)>10
PrS (normal)Nutrient-Deprived (NDM)>10
NHLF (normal)Nutrient-Rich (DMEM)>10
NHLF (normal)Nutrient-Deprived (NDM)>10

Kigamicin D has also been shown to inhibit the growth of various mouse tumor cell lines with an IC50 of approximately 1 µg/mL.

Antimicrobial Activity

Kigamicins exhibit activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus Smith0.05
Staphylococcus aureus 209P0.05
Staphylococcus aureus (MRSA)0.05 - 0.2
Micrococcus luteus PCI10010.05
Bacillus subtilis PCI2190.2

Mechanism of Action

The selective anti-austerity activity of Kigamicins is linked to their ability to interfere with the survival pathways that cancer cells activate in nutrient-poor environments.

Inhibition of the PI3K/Akt Signaling Pathway

Studies on Kigamicin D have revealed that it blocks the activation of Akt (also known as protein kinase B or PKB), a key serine/threonine kinase in the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and metabolism, and its upregulation is a common feature of cancer cells, enabling them to withstand metabolic stress. By inhibiting Akt activation, Kigamicin D effectively undermines the cancer cells' ability to tolerate nutrient starvation, leading to apoptosis.

G cluster_pathway Proposed Mechanism of Action of Kigamicin D Nutrient Deprivation Nutrient Deprivation PI3K PI3K Nutrient Deprivation->PI3K activates Akt (PKB) Akt (PKB) PI3K->Akt (PKB) activates Cell Survival & Proliferation Cell Survival & Proliferation Akt (PKB)->Cell Survival & Proliferation promotes Apoptosis Apoptosis Akt (PKB)->Apoptosis inhibits Kigamicin D Kigamicin D Kigamicin D->Akt (PKB) inhibits activation

Figure 2: Proposed signaling pathway for Kigamicin D's anti-austerity effect.

Experimental Protocols

Characterization of Kigamicins

The structures of the Kigamicin analogues have been elucidated using a combination of spectroscopic techniques.

6.1.1. Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the molecular formula of each Kigamicin analogue.

6.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1H, 13C, and 2D NMR (e.g., COSY, HSQC, HMBC), are utilized to elucidate the complex polycyclic structure of the aglycone and to determine the identity and linkage of the sugar moieties.

G cluster_characterization Structural Elucidation Workflow Pure Kigamicin Analogue Pure Kigamicin Analogue Mass Spectrometry Mass Spectrometry Pure Kigamicin Analogue->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy Pure Kigamicin Analogue->NMR Spectroscopy Molecular Formula Molecular Formula Mass Spectrometry->Molecular Formula Final Structure Elucidation Final Structure Elucidation Molecular Formula->Final Structure Elucidation Structural Connectivity Structural Connectivity NMR Spectroscopy->Structural Connectivity Structural Connectivity->Final Structure Elucidation

Figure 3: Workflow for the structural characterization of Kigamicin analogues.
In Vitro Cytotoxicity Assay

The selective cytotoxicity of Kigamicins is typically assessed using a cell viability assay, such as the Alamar Blue assay.

  • Cell Culture: Cancer cell lines (e.g., PANC-1) and normal cell lines are cultured in both standard nutrient-rich medium (e.g., DMEM with 10% FCS) and a nutrient-deprived medium (NDM).

  • Treatment: Cells are treated with a range of concentrations of the Kigamicin analogue for a specified period (e.g., 24 hours).

  • Viability Assessment: A viability reagent (e.g., Alamar Blue) is added to the cells, and the absorbance or fluorescence is measured to determine the percentage of viable cells relative to an untreated control.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves for each cell line and condition.

Conclusion and Future Perspectives

The Kigamicin family of natural products presents a promising avenue for the development of novel anticancer therapeutics. Their unique mode of action, targeting the metabolic vulnerabilities of cancer cells in the nutrient-scarce tumor microenvironment, offers a potential advantage over conventional chemotherapies. Further research is warranted to fully elucidate the structure-activity relationships within the Kigamicin family, to optimize their pharmacokinetic properties, and to explore their efficacy in a broader range of cancer types. The development of synthetic routes to the Kigamicin core structure will also be crucial for generating novel analogues with improved therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kigamicins, a family of novel antibiotics isolated from the fermentation broth of Amycolatopsis sp., have demonstrated significant antitumor properties. This technical guide provides an in-depth analysis of the antitumor spectrum of Kigamicin C and its related compounds, with a particular focus on their unique mode of action, which is pronounced under nutrient-deprived conditions characteristic of the tumor microenvironment. This document summarizes the available quantitative data on their cytotoxic activities, details relevant experimental protocols, and visualizes the key signaling pathways involved in their mechanism of action.

Introduction

The Kigamicin family, comprising Kigamicins A, B, C, D, and E, represents a promising class of antitumor agents.[1][2] These compounds exhibit a unique selective cytotoxicity against cancer cells, particularly under conditions of nutrient starvation.[1] This characteristic makes them highly relevant for targeting solid tumors where nutrient and oxygen supply are often limited. Among the family, Kigamicin D has been the most extensively studied, showing potent activity against various cancer cell lines, especially pancreatic cancer.[1][3] The proposed mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation that is frequently dysregulated in cancer.[4][5] This guide will synthesize the current knowledge on the antitumor spectrum and mechanism of this compound and its congeners.

Quantitative Antitumor Activity

The antitumor activity of Kigamicins has been evaluated against several cancer cell lines. The available data, primarily for Kigamicin D, demonstrates potent cytotoxicity, which is significantly enhanced under nutrient-deprived conditions.

Table 1: In Vitro Cytotoxicity of Kigamicin D
CompoundCell LineCancer TypeConditionIC50 (µg/mL)Reference
Kigamicin DPANC-1Pancreatic CancerNutrient-Rich>10[1]
Kigamicin DPANC-1Pancreatic CancerNutrient-Deprived~0.1[1]
Kigamicin DVarious Mouse Tumor Cell LinesVariousNot Specified~1[1]
Kigamicin DLX-1Lung CancerNot SpecifiedWeak Activity[3]
Kigamicin DDMS-273Lung CancerNot SpecifiedWeak Activity[3]
Kigamicin DDLD-1Colon CancerNot SpecifiedNo Effect[3]
Kigamicin Dcolon26Colon CancerNot SpecifiedWeak Activity[3]

Note: Data for Kigamicins A, B, C, and E are limited in the public domain. The primary screening indicated that Kigamicins A, B, C, and D all inhibit PANC-1 cell survival at much lower concentrations under nutrient starvation compared to normal culture conditions.[1]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The primary mechanism underlying the antitumor activity of Kigamicins is the inhibition of the PI3K/Akt/mTOR signaling pathway, particularly the suppression of Akt activation, which is crucial for cancer cell survival under nutrient stress.[4]

Signaling Pathway Diagram

The following diagram illustrates the putative mechanism of action of this compound and its related compounds on the PI3K/Akt/mTOR signaling pathway.

Kigamicin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Kigamicin This compound & related compounds Kigamicin->Akt Inhibits Activation Nutrient_Starvation Nutrient Starvation Nutrient_Starvation->Akt Enhances Activation

Caption: Putative signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Kigamicin's antitumor activity.

Cell Viability Assay under Nutrient-Deprived Conditions

This protocol is based on the Alamar Blue assay, a common method for assessing cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Kigamicins on cancer cells under normal and nutrient-deprived conditions.

Materials:

  • Cancer cell lines (e.g., PANC-1)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Nutrient-deprived medium (e.g., DMEM without glucose, amino acids, and serum, supplemented with 0.5% BSA)

  • Kigamicin compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • Alamar Blue reagent

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment (Nutrient-Rich):

    • Prepare serial dilutions of the Kigamicin compounds in complete growth medium.

    • Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO).

  • Compound Treatment (Nutrient-Deprived):

    • Prepare serial dilutions of the Kigamicin compounds in nutrient-deprived medium.

    • Wash the cells once with PBS.

    • Remove the PBS and add 100 µL of the nutrient-deprived medium containing the different concentrations of the compounds. Include a vehicle control.

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • Alamar Blue Assay:

    • Add 10 µL of Alamar Blue reagent to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence plate reader.[6][7][8][9][10]

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium and Alamar Blue only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 values by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[11][12][13][14]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A Seed cells in 96-well plates C Treat cells under nutrient-rich conditions A->C D Treat cells under nutrient-deprived conditions A->D B Prepare serial dilutions of Kigamicins B->C B->D E Incubate for 24-72h C->E D->E F Add Alamar Blue reagent E->F G Measure fluorescence F->G H Calculate IC50 values G->H

Caption: Workflow for cell viability assay.

Conclusion

This compound and its related compounds, particularly Kigamicin D, exhibit a promising antitumor spectrum characterized by selective cytotoxicity towards cancer cells in nutrient-deprived environments. Their mechanism of action, centered on the inhibition of the Akt signaling pathway, offers a targeted approach to exploit the metabolic vulnerabilities of tumors. While the available quantitative data is still somewhat limited, the existing evidence strongly supports further investigation and development of Kigamicins as a novel class of anticancer therapeutics. Future research should focus on elucidating the precise molecular interactions of all Kigamicin congeners with their targets, expanding the evaluation of their efficacy across a broader range of cancer types, and conducting preclinical in vivo studies to validate their therapeutic potential.

References

Kigamicin C: A Technical Guide to a Novel Anti-Austerity Agent for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment, characterized by nutrient deprivation and hypoxia, poses a significant challenge to conventional cancer therapies. Cancer cells, however, have evolved mechanisms to tolerate these austere conditions, a phenomenon termed "austerity." The "anti-austerity" strategy aims to identify and develop compounds that selectively target and eliminate these stress-adapted cancer cells. Kigamicins, a family of novel antibiotics, have emerged as promising anti-austerity agents. This technical guide focuses on Kigamicin C, providing a comprehensive overview of its mechanism of action, available data, and the experimental protocols for its investigation as a potential anti-cancer therapeutic. While much of the in-depth research has focused on its analogue, Kigamicin D, the existing data for this compound strongly suggests a similar and potent anti-austerity profile.

The Anti-Austerity Concept in Oncology

Solid tumors frequently outgrow their vascular supply, leading to a microenvironment with limited nutrients and oxygen.[1] To survive, cancer cells activate pro-survival signaling pathways, rendering them resistant to many chemotherapeutic agents that target rapidly proliferating cells.[1] The anti-austerity approach seeks to exploit this adaptation by identifying compounds that are preferentially cytotoxic to cancer cells under nutrient-deprived conditions while sparing healthy cells in nutrient-rich environments.[2][3][4] This strategy offers a novel therapeutic window for targeting the aggressive and resistant cell populations within a tumor.

This compound and the Kigamicin Family

Kigamicins A, B, C, D, and E are a class of novel antitumor antibiotics discovered from the culture broth of Amycolatopsis sp.[5] These compounds exhibit selective cytotoxicity against cancer cells, most notably the PANC-1 human pancreatic cancer cell line, under nutrient-starved conditions.[5] Kigamicins A, B, C, and D have been reported to inhibit the survival of PANC-1 cells at concentrations 100 times lower in nutrient-deprived medium (NDM) compared to normal, nutrient-rich culture medium (DMEM).[5]

Chemical Structure

The stereochemistry of Kigamicins A, C, and D has been elucidated through X-ray crystallographic analysis and degradation studies.[6] These molecules possess a unique and complex fused octacyclic ring system.[7]

Quantitative Data on Anti-Austerity Activity

Table 1: Cytotoxicity of Kigamicins and Other Anti-Austerity Agents

CompoundCell LineConditionIC50 / PC50Reference
Kigamicins A, B, C, D PANC-1Nutrient-Deprived vs. Nutrient-Rich100-fold more potent in NDM[5]
Kigamicin D Various mouse tumor cell linesNot specified~1 µg/mL[5]
5-hydroxy-7-methoxyflavone PANC-1Nutrient-Deprived Medium (NDM)PC50: 0.8 µM[8]
Ferutinin PANC-1Nutrient-Deprived Medium (NDM)PC50: 0.72 µM[9]

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

The primary mechanism underlying the anti-austerity effect of kigamicins is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2][4][10] This pathway is a critical regulator of cell survival, proliferation, and metabolism and is frequently hyperactivated in cancer cells, contributing to their ability to withstand nutrient starvation.[11][12]

Under nutrient-deprived conditions, cancer cells upregulate the phosphorylation of Akt (at Ser473), which promotes cell survival.[11][12][13] Kigamicin D has been shown to block this starvation-induced activation of Akt.[2][4] By inhibiting this pro-survival pathway, kigamicins render the cancer cells vulnerable to the harsh tumor microenvironment.

Signaling Pathway Diagram

Kigamicin_C_Signaling_Pathway cluster_0 Nutrient Deprivation cluster_1 PI3K/Akt Signaling Pathway cluster_2 Cellular Response Nutrient_Deprivation Nutrient Deprivation PI3K PI3K Nutrient_Deprivation->PI3K Akt Akt PI3K->Akt pAkt p-Akt (Ser473) Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR Apoptosis Apoptosis pAkt->Apoptosis Downstream Downstream Effectors (e.g., GSK3β, FOXO, NF-κB) mTOR->Downstream Survival Cell Survival & Proliferation Downstream->Survival Kigamicin_C This compound Kigamicin_C->pAkt Inhibition

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

The following are synthesized protocols for the investigation of this compound's anti-austerity effects, based on methodologies reported in the literature.[10][14][15][16]

Cell Culture and Reagents
  • Cell Line: PANC-1 human pancreatic cancer cell line.

  • Nutrient-Rich Medium (DMEM): Dulbecco's Modified Eagle Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Nutrient-Deprived Medium (NDM): A basal medium containing only electrolytes and vitamins, according to the DMEM formulation.[14] This can be prepared in-house or sourced from commercial suppliers.

  • This compound: Solubilized in a suitable solvent (e.g., DMSO) to create a stock solution.

Preferential Cytotoxicity Assay (WST-8 Assay)

This assay determines the selective cytotoxicity of this compound under nutrient-deprived conditions.

Cytotoxicity_Assay_Workflow Start Seed PANC-1 cells in 96-well plates Incubate Incubate for 24h (37°C, 5% CO2) Start->Incubate Wash Wash cells with PBS Incubate->Wash Split Replace medium Wash->Split DMEM DMEM + this compound (serial dilutions) Split->DMEM NDM NDM + this compound (serial dilutions) Split->NDM Incubate_24h Incubate for 24h DMEM->Incubate_24h NDM->Incubate_24h WST8 Add WST-8 reagent Incubate_24h->WST8 Incubate_WST8 Incubate for 1-4h WST8->Incubate_WST8 Measure Measure absorbance at 450 nm Incubate_WST8->Measure Analyze Calculate IC50/PC50 values Measure->Analyze

Caption: Workflow for the preferential cytotoxicity assay.

Western Blot Analysis of Akt Phosphorylation

This protocol is to assess the effect of this compound on the activation of Akt in response to nutrient starvation.

Western_Blot_Workflow Start Seed PANC-1 cells in 6-well plates Incubate Incubate for 24h Start->Incubate Starve Induce starvation by replacing with NDM Incubate->Starve Treat Treat with this compound for indicated times Starve->Treat Lyse Lyse cells and collect protein Treat->Lyse Quantify Quantify protein concentration (e.g., BCA assay) Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Block Block membrane (e.g., 5% BSA) Transfer->Block Incubate_Primary Incubate with primary antibodies (p-Akt, total Akt, GAPDH) Block->Incubate_Primary Incubate_Secondary Incubate with HRP-conjugated secondary antibody Incubate_Primary->Incubate_Secondary Detect Detect with ECL substrate Incubate_Secondary->Detect Analyze Analyze band intensity Detect->Analyze

Caption: Workflow for Western blot analysis of Akt phosphorylation.

Future Directions: this compound and Cancer Stem Cells

Cancer Stem Cells (CSCs) are a subpopulation of tumor cells with self-renewal capabilities that are thought to drive tumor initiation, metastasis, and therapy resistance.[17][18] Several signaling pathways, including the PI3K/Akt pathway, are implicated in the maintenance of CSCs.[17] Given that this compound targets this pathway, it is plausible that it may also exert an effect on the viability and self-renewal capacity of CSCs.

Future research should investigate the effects of this compound on:

  • The expression of CSC markers (e.g., CD44, CD133, ALDH1).[19][20]

  • The formation of tumorspheres in vitro, a surrogate measure of self-renewal capacity.

  • The viability of CSC populations isolated from pancreatic tumors.

Targeting CSCs is a critical strategy for overcoming cancer recurrence, and the anti-austerity properties of this compound make it a compelling candidate for such investigations.

Conclusion

This compound represents a promising lead compound in the development of anti-austerity cancer therapies. Its potent and selective cytotoxicity against cancer cells in nutrient-deprived conditions, mediated through the inhibition of the critical PI3K/Akt survival pathway, warrants further investigation. The protocols and data presented in this guide provide a framework for continued research into this compound and its potential to address the significant clinical challenge of therapy-resistant cancers. Further studies to elucidate its precise quantitative activity, explore its effects on cancer stem cells, and evaluate its in vivo efficacy are crucial next steps in its development as a novel anti-cancer agent.

References

Methodological & Application

Application Notes and Protocols for Dissolving Kigamicin C in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kigamicin C is a novel antitumor antibiotic with selective cytotoxicity against cancer cells, particularly under nutrient-deprived conditions.[1][2] Its unique mechanism of action, which is proposed to involve the blockade of Akt activation, makes it a compound of significant interest in cancer research and drug development.[3] This document provides detailed application notes and protocols for the proper dissolution and use of this compound in in vitro experiments to ensure reliable and reproducible results.

Chemical Properties and Solubility

This compound is a solid compound that is soluble in several organic solvents but has poor solubility in aqueous solutions. Understanding its solubility is critical for preparing stock solutions and subsequent working dilutions for cell-based assays.

Table 1: Solubility and Storage of this compound

PropertyDetailsReference
Molecular Formula C₄₁H₄₇NO₁₆[1]
Molecular Weight 809.8 g/mol [1]
Appearance Solid[1]
Soluble In Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Ethanol, Methanol[1]
Storage Store as a solid at -20°C.[1]
Stability Stable for at least 4 years when stored properly as a solid.[1]

Experimental Protocols

Preparation of a this compound Stock Solution

Due to its hydrophobic nature, this compound should first be dissolved in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent for cell culture applications due to its high solubilizing power and compatibility with most cell lines at low concentrations.

Materials:

  • This compound (solid)

  • Anhydrous/sterile Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

Protocol:

  • Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile environment.

  • Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration. A common starting stock concentration is 1-10 mM. For example, to prepare a 10 mM stock solution of this compound (MW: 809.8 g/mol ), dissolve 8.098 mg in 1 mL of DMSO.

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Preparation of Working Solutions for Cell-Based Assays

The concentrated DMSO stock solution must be diluted to the final working concentration in cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%, with 0.1% being ideal for sensitive cell lines.

Protocol:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (Recommended): To avoid precipitation of the compound, perform a serial dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can first prepare an intermediate dilution (e.g., 1:100 in media to get 100 µM) and then a final dilution (e.g., 1:10 in media to get 10 µM).

  • Direct Dilution (for lower concentrations): For lower final concentrations, a direct dilution may be possible. Add the required volume of the stock solution to the pre-warmed cell culture medium and mix immediately by gentle pipetting or vortexing.

  • Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to distinguish the effects of the compound from the effects of the solvent.

  • Immediate Use: Use the freshly prepared working solutions immediately for your experiments.

Table 2: Example Dilution Scheme for this compound

Stock ConcentrationIntermediate DilutionFinal Concentration in WellFinal DMSO Concentration
10 mM in DMSO1:100 in media (100 µM)10 µM0.1%
10 mM in DMSO1:200 in media (50 µM)5 µM0.05%
10 mM in DMSO1:1000 in media (10 µM)1 µM0.01%

Determining Optimal Working Concentration

The effective concentration of this compound can vary depending on the cell line, experimental conditions (e.g., nutrient-rich vs. nutrient-deprived media), and the endpoint being measured. A related compound, Kigamicin D, has shown an IC50 of approximately 1 µg/mL in various mouse tumor cell lines. Kigamicins A, B, C, and D have been reported to inhibit PANC-1 cell survival at a 100-fold lower concentration under nutrient-starved conditions compared to normal culture.[2]

It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific experimental setup. A starting range of 0.1 µM to 10 µM is suggested for initial screening.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for In Vitro Studies

The following diagram illustrates the general workflow for preparing and using this compound in cell-based assays.

G cluster_prep Solution Preparation cluster_exp In Vitro Experiment Solid this compound Solid this compound Stock Solution (-20°C) Stock Solution (-20°C) Solid this compound->Stock Solution (-20°C) Dissolve in DMSO DMSO DMSO->Stock Solution (-20°C) Working Solution Working Solution Stock Solution (-20°C)->Working Solution Dilute in Cell Culture Medium Cell Culture Medium Cell Culture Medium->Working Solution Cell Culture Cell Culture Working Solution->Cell Culture Treat cells Data Analysis Data Analysis Cell Culture->Data Analysis G Nutrient Deprivation Nutrient Deprivation Akt Activation Akt Activation Nutrient Deprivation->Akt Activation Cell Survival Cell Survival Akt Activation->Cell Survival This compound This compound This compound->Akt Activation Inhibits

References

Application Notes and Protocols for Kigamicin C in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kigamicins are a group of novel antitumor antibiotics produced by the actinomycete Amycolatopsis sp.[1][2]. Among them, Kigamicin C has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria[1]. This document provides detailed application notes and protocols for conducting antimicrobial susceptibility testing (AST) with this compound to evaluate its efficacy against various microbial strains. These protocols are foundational and can be adapted for specific research needs.

This compound is an antitumor antibiotic that has been found in A. regifaucium. It is active against various strains of S. aureus, including methicillin-resistant S. aureus (MRSA), as well as M. luteus and B. subtilis, with Minimum Inhibitory Concentrations (MICs) ranging from 0.05-0.2 µg/ml[3].

Principle of Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing (AST) is performed to determine the effectiveness of an antimicrobial agent against a specific microorganism. The primary goal is to determine the lowest concentration of the drug that inhibits the visible growth of the microorganism, known as the Minimum Inhibitory Concentration (MIC)[4]. Common methods for determining the MIC include broth dilution, agar (B569324) dilution, and disk diffusion[5][6][7].

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound's antimicrobial activity.

MicroorganismStrain TypeMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureusStandard0.05 - 0.2[3]
Staphylococcus aureusMRSA0.05 - 0.2[3]
Micrococcus luteusStandard0.05 - 0.2[3]
Bacillus subtilisStandard0.05 - 0.2[3]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is adapted for this compound.

Materials:

  • This compound

  • Appropriate solvent for this compound (e.g., DMSO, Methanol, Ethanol)[3]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum preparation

  • Microplate reader or visual inspection setup

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent to a high concentration (e.g., 1 mg/mL). The solubility of this compound is reported in DMF, DMSO, Ethanol, and Methanol[3].

    • Further dilute the stock solution in CAMHB to create a working stock solution.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound working stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well. This will create a gradient of this compound concentrations.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL[8].

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 10 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (no this compound) and a sterility control well (no inoculum).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the naked eye or a microplate reader[9].

Disk Diffusion Method (Kirby-Bauer)

This method provides a qualitative assessment of susceptibility.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[10]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or ruler for measuring zone diameters

Procedure:

  • Preparation of this compound Disks:

    • Apply a known amount of this compound solution to sterile filter paper disks and allow them to dry completely. The concentration will need to be optimized.

  • Inoculum Preparation and Plating:

    • Prepare a bacterial inoculum standardized to 0.5 McFarland turbidity as described in the broth microdilution protocol.

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Aseptically place the this compound-impregnated disks onto the surface of the agar.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

    • The interpretation of susceptible, intermediate, or resistant requires the establishment of standardized zone size breakpoints, which are not yet established for this compound.

Visualizations

Experimental Workflow

AST_Workflow cluster_prep Preparation cluster_broth Broth Microdilution cluster_disk Disk Diffusion stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate stock->serial_dilution prepare_disk Prepare this compound Impregnated Disks stock->prepare_disk inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate_broth Inoculate Wells inoculum->inoculate_broth plate_inoculum Inoculate MHA Plate inoculum->plate_inoculum serial_dilution->inoculate_broth incubate_broth Incubate Plate (16-20h, 35°C) inoculate_broth->incubate_broth read_mic Determine MIC incubate_broth->read_mic place_disk Place Disks on Agar prepare_disk->place_disk plate_inoculum->place_disk incubate_disk Incubate Plate (16-20h, 35°C) place_disk->incubate_disk measure_zone Measure Zone of Inhibition incubate_disk->measure_zone

Caption: Workflow for Antimicrobial Susceptibility Testing using this compound.

Postulated Mechanism of Action

The precise signaling pathway of this compound is not fully elucidated. However, the related compound, kinamycin C, is known to inhibit DNA topoisomerase IIα. This diagram illustrates a generalized pathway of topoisomerase II inhibition.

MOA cluster_cell Bacterial Cell Kigamicin_C This compound Topoisomerase_II DNA Topoisomerase II (DNA Gyrase) Kigamicin_C->Topoisomerase_II Inhibits Relaxed_DNA Relaxed DNA Topoisomerase_II->Relaxed_DNA Relaxes DNA_Replication DNA Replication & Transcription Cell_Death Cell Death DNA_Replication->Cell_Death Inhibition leads to Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->Topoisomerase_II Relaxed_DNA->DNA_Replication

Caption: Postulated mechanism of action of this compound via Topoisomerase II inhibition.

Safety Precautions

This compound is a potent cytotoxic compound. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, safety glasses), should be followed. Handle the compound in a well-ventilated area or a chemical fume hood. Dispose of all waste in accordance with institutional and national guidelines for hazardous materials.

Disclaimer

These protocols are intended as a guide and may require optimization for specific bacterial strains or experimental conditions. It is the responsibility of the user to validate the methods for their particular application.

References

Application Notes and Protocols: Investigating Akt Phosphorylation Following Kigamicin C Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Kigamicins are a class of novel antitumor antibiotics, with Kigamicin C being a notable member. Research has indicated that related compounds, such as Kigamicin D, exhibit preferential cytotoxicity towards cancer cells, particularly under nutrient-deprived conditions.[1][2][3] A key mechanism implicated in this anticancer activity is the inhibition of the PI3K/Akt signaling pathway.[1] The Akt serine/threonine kinase is a critical regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a common feature in many cancers.[4] The activation of Akt is a multi-step process involving phosphorylation at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2. This document provides a detailed protocol for studying the effects of this compound on Akt phosphorylation in cancer cell lines using Western blotting.

Signaling Pathway and Mechanism of Action

The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt and PDK1 to the plasma membrane. This co-localization facilitates the phosphorylation of Akt at Thr308 by PDK1. Full activation of Akt requires a second phosphorylation at Ser473 by mTORC2. Activated Akt then phosphorylates a variety of downstream substrates, including Glycogen Synthase Kinase 3β (GSK3β) and Forkhead box protein O1 (FOXO1), to promote cell survival and proliferation. This compound is hypothesized to inhibit this pathway, leading to a decrease in Akt phosphorylation and subsequent downstream signaling.

Akt_Signaling_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) pAkt p-Akt (Thr308, Ser473) Akt->pAkt Activation GSK3B GSK3β pAkt->GSK3B Inhibits FOXO1 FOXO1 pAkt->FOXO1 Inhibits Survival Cell Survival & Proliferation GSK3B->Survival Promotes Apoptosis (Inhibited state promotes survival) FOXO1->Survival Promotes Apoptosis (Inhibited state promotes survival) KigamicinC This compound KigamicinC->Akt Inhibits Phosphorylation

Figure 1: PI3K/Akt signaling pathway and the putative inhibitory action of this compound.

Experimental Protocols

Cell Culture and Treatment

This protocol is designed for a pancreatic cancer cell line such as PANC-1, which has been used in previous studies with Kigamicins.

  • Cell Line: PANC-1 human pancreatic cancer cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Procedure:

    • Seed PANC-1 cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.

    • Allow cells to adhere and grow for 24 hours.

    • Prepare stock solutions of this compound in DMSO.

    • For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 nM) for a fixed time (e.g., 24 hours).

    • For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 10 nM) for various time points (e.g., 0, 2, 6, 12, 24 hours).

    • Include a vehicle control (DMSO) corresponding to the highest concentration of this compound used.

Cell Lysis and Protein Quantification
  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Procedure:

    • After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant containing the protein to a new pre-chilled tube.

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

Western Blot Analysis
  • Procedure:

    • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.

    • SDS-PAGE: Load 20-30 µg of protein per lane into a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-120 V until the dye front reaches the bottom.

    • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. Confirm transfer efficiency with Ponceau S staining.

    • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), p-Akt (Thr308), and total Akt diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Detection: Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image Acquisition and Analysis: Capture the chemiluminescent signal using a digital imaging system. Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ). Normalize the p-Akt signal to the total Akt signal for each sample, and then to the loading control.

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol.

Experimental_Workflow start Start cell_culture Seed PANC-1 Cells start->cell_culture treatment Treat with this compound (Dose-Response or Time-Course) cell_culture->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking with 5% BSA transfer->blocking primary_ab Primary Antibody Incubation (p-Akt, Total Akt, Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection analysis Image Acquisition and Densitometric Analysis detection->analysis end End analysis->end

Figure 2: Experimental workflow for Western blot analysis of Akt phosphorylation.

Data Presentation

The quantitative data obtained from the densitometric analysis of the Western blots should be summarized in tables for clear comparison. Below are representative tables for hypothetical dose-response and time-course experiments.

Table 1: Representative Dose-Response Effect of this compound on Akt Phosphorylation

This compound (nM)Relative p-Akt (Ser473) / Total AktRelative p-Akt (Thr308) / Total Akt
0 (Vehicle)1.00 ± 0.051.00 ± 0.06
0.10.92 ± 0.040.95 ± 0.05
10.65 ± 0.070.71 ± 0.08
100.31 ± 0.030.35 ± 0.04
1000.12 ± 0.020.15 ± 0.03

Data are presented as mean ± SEM from three independent experiments, normalized to the vehicle control.

Table 2: Representative Time-Course Effect of 10 nM this compound on Akt Phosphorylation

Time (hours)Relative p-Akt (Ser473) / Total AktRelative p-Akt (Thr308) / Total Akt
01.00 ± 0.051.00 ± 0.04
20.85 ± 0.060.88 ± 0.07
60.54 ± 0.050.60 ± 0.06
120.33 ± 0.040.38 ± 0.05
240.29 ± 0.030.33 ± 0.04

Data are presented as mean ± SEM from three independent experiments, normalized to the 0-hour time point.

Materials and Reagents

Reagent/MaterialRecommended Supplier
PANC-1 Cell LineATCC
DMEM, FBS, Penicillin-StreptomycinGibco / Thermo Fisher Scientific
This compoundAvailable from various chemical suppliers
DMSOSigma-Aldrich
RIPA Lysis BufferCell Signaling Technology
Protease and Phosphatase Inhibitor CocktailsRoche / Sigma-Aldrich
BCA Protein Assay KitThermo Fisher Scientific
Precast Polyacrylamide GelsBio-Rad
PVDF MembranesMillipore
BSASigma-Aldrich
Primary Antibody: Rabbit anti-p-Akt (Ser473)Cell Signaling Technology
Primary Antibody: Rabbit anti-p-Akt (Thr308)Cell Signaling Technology
Primary Antibody: Mouse anti-Total AktCell Signaling Technology
Primary Antibody: Mouse anti-β-actinSigma-Aldrich
HRP-conjugated anti-rabbit IgGCell Signaling Technology
HRP-conjugated anti-mouse IgGCell Signaling Technology
ECL Western Blotting SubstrateThermo Fisher Scientific

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal Inactive antibodyUse a fresh or validated antibody.
Insufficient protein loadedIncrease the amount of protein per lane.
Inefficient transferConfirm transfer with Ponceau S stain; optimize transfer time/voltage.
High Background Insufficient blockingIncrease blocking time or use a different blocking agent.
Antibody concentration too highDecrease the primary or secondary antibody concentration.
Insufficient washingIncrease the number and/or duration of wash steps.
Multiple Bands Non-specific antibody bindingOptimize antibody dilution; use a more specific antibody.
Protein degradationEnsure protease inhibitors are fresh and added to the lysis buffer.

References

Application Notes and Protocols for the Synthesis of Kigamicin C Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic methods for derivatives of Kigamicin C, a member of the kigamicin family of natural products known for their potent antitumor activity. The kigamicins exhibit selective cytotoxicity against cancer cells, particularly under nutrient-deprived conditions, a phenomenon termed "antiausterity"[1][2]. This document outlines protocols for the synthesis of the core tetrahydroxanthone scaffold, discusses strategies for the challenging glycosylation steps required for the synthesis of the natural product and its analogs, and provides insight into the proposed mechanism of action.

Data Presentation

Table 1: Synthesis of 7-Substituted Tetrahydroxanthone Core

This table summarizes the key steps and yields for the synthesis of a simplified Kigamicin derivative, a 7-substituted tetrahydroxanthone, as reported by Turner et al. This core structure has been identified as the pharmacophore responsible for the "antiausterity" effects of the kigamicins.

StepReactantsReagents and ConditionsProductYield (%)
12-acetylcyclohexanone (B32800), 3-bromo-5-methoxybenzoyl chloride1. Mg(OEt)2, Toluene (B28343), 110 °C, 2 h; 2. Et3N, Toluene, 110 °C, 16 h2-(3-bromo-5-methoxybenzoyl)cyclohexan-1-one75
22-(3-bromo-5-methoxybenzoyl)cyclohexan-1-onePd(OAc)2 (5 mol %), XPhos (10 mol %), K3PO4, Toluene, 110 °C, 16 h7-methoxy-1,2,3,4-tetrahydro-9H-xanthen-9-one85

Experimental Protocols

Protocol 1: Synthesis of the Tetrahydroxanthone Aglycone

This protocol describes the synthesis of the core scaffold of Kigamicins, which is essential for their biological activity.

Step 1: Synthesis of 2-(3-bromo-5-methoxybenzoyl)cyclohexan-1-one

  • To a solution of 2-acetylcyclohexanone (1.0 eq) in dry toluene, add magnesium ethoxide (1.0 eq).

  • Heat the mixture to 110 °C for 2 hours.

  • Cool the reaction to room temperature and add triethylamine (B128534) (1.5 eq).

  • Add a solution of 3-bromo-5-methoxybenzoyl chloride (1.2 eq) in toluene dropwise.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • Cool the reaction to room temperature and quench with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel (hexanes/ethyl acetate gradient) to afford the desired product.

Step 2: Palladium-Catalyzed Intramolecular C-O Bond Formation

  • To a solution of 2-(3-bromo-5-methoxybenzoyl)cyclohexan-1-one (1.0 eq) in toluene, add potassium phosphate (B84403) (2.0 eq), palladium(II) acetate (0.05 eq), and XPhos (0.10 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction to 110 °C and stir for 16 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield 7-methoxy-1,2,3,4-tetrahydro-9H-xanthen-9-one.

Protocol 2: General Strategies for Glycosylation with 2-Deoxysugars

The glycosidic linkages in kigamicins involve 2-deoxysugars, the stereoselective synthesis of which is a significant challenge due to the absence of a participating group at the C-2 position[3][4][5][6]. The following are general approaches that can be adapted for the glycosylation of the kigamicin aglycone.

Method A: Glycosyl Halides

  • Prepare the desired 2-deoxysugar as a glycosyl halide (e.g., bromide or chloride) from a suitable protected monosaccharide.

  • Dissolve the kigamicin aglycone (acceptor) in a dry, non-polar solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere.

  • Add a silver or mercury salt (e.g., silver triflate, mercury(II) cyanide) as a promoter.

  • Cool the mixture to a low temperature (e.g., -78 °C).

  • Add the glycosyl halide (donor) dropwise.

  • Allow the reaction to warm to room temperature slowly and stir until completion (monitored by TLC).

  • Quench the reaction, filter, and concentrate.

  • Purify the glycosylated product by column chromatography.

Method B: Glycosyl Trichloroacetimidates

  • Synthesize the 2-deoxysugar trichloroacetimidate (B1259523) donor from the corresponding hemiacetal.

  • Dissolve the aglycone acceptor and the trichloroacetimidate donor in a dry aprotic solvent (e.g., dichloromethane).

  • Cool the solution to -40 °C to -20 °C.

  • Add a catalytic amount of a Lewis acid (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF3·OEt2)).

  • Stir the reaction at low temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a base (e.g., triethylamine or pyridine).

  • Warm to room temperature, dilute with solvent, and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer, concentrate, and purify by chromatography.

Mandatory Visualization

Signaling Pathway of Kigamicin-Induced Antiausterity

Kigamicins exert their anticancer effects by targeting the ability of cancer cells to survive under nutrient-deprived conditions[1]. A key mechanism implicated in this "antiausterity" effect is the inhibition of the Akt signaling pathway, which is often hyperactivated in cancer cells to promote survival and proliferation, particularly in the harsh tumor microenvironment[1][7][8].

Kigamicin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Nutrient Deprivation Nutrient Deprivation PI3K PI3K Nutrient Deprivation->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell Survival Cell Survival Akt->Cell Survival promotes Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Proliferation mTOR->Proliferation promotes This compound Derivative This compound Derivative This compound Derivative->Akt inhibits

Caption: Proposed mechanism of this compound derivatives in cancer cells.

Experimental Workflow for Synthesis of Tetrahydroxanthone Core

The following diagram illustrates the key stages in the synthesis of the central pharmacophore of this compound derivatives.

Synthetic_Workflow Start Start Acylation Step 1: Acylation of 2-acetylcyclohexanone Start->Acylation Purification1 Purification Acylation->Purification1 Cyclization Step 2: Pd-catalyzed Intramolecular Cyclization Purification2 Purification Cyclization->Purification2 Purification1->Cyclization Product Tetrahydroxanthone Core Purification2->Product

Caption: Workflow for the synthesis of the Kigamicin aglycone core.

References

Kigamicin C for inducing apoptosis in tumor cell lines

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of Kigamicin C, a novel antitumor antibiotic, reveals its potential in cancer therapy, particularly through its ability to induce cell death in tumor cell lines. This document provides a comprehensive overview of the current understanding of the Kigamicin family's mechanism of action, quantitative data on their efficacy, and detailed protocols for experimental validation. While research on this compound is still emerging, data from closely related family members, such as Kigamicin D, offer significant insights into its potential applications.

Introduction

Kigamicins A, B, C, D, and E are a class of novel antibiotics isolated from the culture broth of Amycolatopsis sp.[1][2]. These compounds have garnered interest for their selective cytotoxicity against cancer cells, particularly under conditions of nutrient deprivation, a state common in the microenvironment of solid tumors[1][3]. This compound, specifically, is a structurally unique antitumor antibiotic that is cytotoxic to pancreatic cancer cells (PANC-1) at concentrations 100-fold lower in nutrient-deprived media compared to nutrient-rich conditions[4]. This "anti-austerity" property makes the Kigamicin family a promising area of research for developing new cancer therapies that target the metabolic vulnerabilities of tumors[3][5].

Mechanism of Action

The primary mechanism of action for the Kigamicin family appears to be the disruption of key cell survival signaling pathways. Research, predominantly on Kigamicin D, has shown that these compounds can block the activation of Akt (also known as Protein Kinase B), a critical node in the PI3K/Akt signaling pathway that promotes cell survival, proliferation, and metabolic homeostasis[3][5]. By inhibiting Akt phosphorylation (p-AKT), Kigamicins undermine the cancer cells' ability to tolerate nutrient starvation, leading to cell death[3].

Interestingly, while apoptosis is a common form of programmed cell death induced by chemotherapeutics, at least one study on an unspecified Kigamicin compound (KGM) demonstrated the induction of necrosis in human myeloma cells. This effect was accompanied by the inhibition of Cyclin D1, p21, p-AKT, and p-ERK[6]. Therefore, Kigamicins may induce different forms of cell death depending on the specific compound, cell type, and environmental conditions.

The proposed signaling pathway is visualized below.

Kigamicin This compound pAkt p-Akt (Active) Kigamicin->pAkt Inhibits PI3K PI3K Akt Akt PI3K->Akt Akt->pAkt Survival Cell Survival & Proliferation pAkt->Survival Promotes Death Cell Death (Apoptosis / Necrosis) pAkt->Death Inhibits

Proposed signaling pathway for Kigamicin-induced cell death.

Quantitative Data: Cytotoxicity of Kigamicins

Quantitative data for this compound remains limited in peer-reviewed literature. However, studies on other Kigamicins provide a benchmark for the family's potent anti-tumor activity. The half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) values are key indicators of a compound's efficacy.

CompoundCell Line(s)MetricValueConditionsReference
Kigamicin DVarious mouse tumor cell linesIC50~1 µg/mLNot Specified[1][2]
Kigamicin (unspecified)Human myeloma cellsCC50~100 nMNutrient-rich[6]
Kigamicins A, B, C, DPANC-1 (Pancreatic Cancer)-100x more potentNutrient-starved vs. Rich[1]

Experimental Protocols

The following are generalized protocols that can be adapted for evaluating the effects of this compound on tumor cell lines.

Protocol 1: Cell Viability Assessment using WST-1/MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity in treated cells suggests decreased viability and/or proliferation.

Workflow Diagram

Workflow for a typical cell viability assay.

Methodology

  • Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in cell culture medium to achieve the final desired concentrations.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add 10 µL of WST-1 or MTT reagent to each well.

  • Final Incubation: Incubate for 1-4 hours. For MTT, a solubilization step is required after this incubation.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to calculate the percentage of cell viability. Plot the results to determine the IC50 value.

Protocol 2: Apoptosis/Necrosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on their outer membrane, which is detected by Annexin V. Necrotic or late apoptotic cells have compromised membranes that allow PI to enter and stain the DNA.

Workflow Diagram

Workflow for Annexin V & PI cell death assay.

Methodology

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations for a specific time.

  • Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 1 µL of PI solution (100 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

This compound and its related compounds represent a promising class of anti-tumor agents with a unique mechanism of action tied to the metabolic stress experienced by cancer cells. Their ability to inhibit crucial survival pathways like PI3K/Akt makes them a valuable tool for cancer research and potential drug development. While more specific data on this compound is needed, the protocols and information outlined here provide a solid foundation for researchers to investigate its efficacy and mechanism in various tumor cell lines.

References

Application Notes and Protocols: Kigamicin C in Nutrient Starvation Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kigamicins are a novel class of antitumor antibiotics isolated from the fermentation broth of Amycolatopsis sp.[1][2] This family of compounds, including Kigamicin A, B, C, D, and E, has demonstrated selective and potent cytotoxicity against cancer cells under nutrient-deprived conditions, a state that mimics the tumor microenvironment.[1][2] This unique "anti-austerity" strategy targets the intrinsic tolerance of cancer cells to nutrient starvation, a critical factor for their survival and progression.[1] While much of the detailed research has focused on Kigamicin D, initial studies have shown that Kigamicin C also exhibits significant activity in nutrient starvation cancer models.

These application notes provide a summary of the available data on this compound and its family members, along with detailed protocols for studying its effects in nutrient starvation cancer models.

Data Presentation

Table 1: Cytotoxicity of Kigamicins in Pancreatic Cancer Cells (PANC-1)
CompoundConditionEfficacyReference
Kigamicin A, B, C, DNutrient StarvationInhibited PANC-1 cell survival at concentrations 100 times lower than in normal culture.
Kigamicin DNormal CultureIC50 of ~1 µg/mL against various mouse tumor cell lines.

Note: Specific IC50 values for this compound under nutrient starvation are not yet publicly available. The data indicates its high potency under these conditions, comparable to other members of the kigamicin family.

Mechanism of Action

The primary mechanism of action for the kigamicin family of compounds in nutrient-starved cancer cells is the inhibition of the PI3K/Akt signaling pathway. This pathway is a crucial mediator of cell survival, proliferation, and metabolic adaptation, and its activation is a key mechanism by which cancer cells tolerate nutrient deprivation. By blocking the activation of Akt, kigamicins disrupt these survival signals, leading to selective cancer cell death in the nutrient-poor tumor microenvironment.

Signaling Pathway Diagram

Kigamicin_Signaling_Pathway cluster_0 Nutrient Starvation cluster_1 Cancer Cell Nutrient\nDeprivation Nutrient Deprivation PI3K PI3K Nutrient\nDeprivation->PI3K Akt Akt PI3K->Akt Activates Cell Survival\n&\nProliferation Cell Survival & Proliferation Akt->Cell Survival\n&\nProliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits This compound This compound This compound->Akt Inhibits

Caption: this compound inhibits the PI3K/Akt pathway in cancer cells.

Experimental Protocols

Protocol 1: Induction of Nutrient Starvation in Cancer Cell Culture

This protocol describes the method for inducing a state of nutrient deprivation in cultured cancer cells to model the tumor microenvironment.

Materials:

  • Cancer cell line of interest (e.g., PANC-1)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Nutrient-deprived medium (e.g., glucose-free, serum-free DMEM)

  • Phosphate-buffered saline (PBS)

  • 6-well or 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed cancer cells in a culture plate with complete growth medium and allow them to adhere and grow to 70-80% confluency.

  • Aspirate the complete growth medium from the wells.

  • Gently wash the cells twice with sterile PBS to remove any residual serum and nutrients.

  • Add the pre-warmed nutrient-deprived medium to the wells.

  • Incubate the cells under nutrient starvation conditions for the desired period (e.g., 24, 48, or 72 hours) before proceeding with this compound treatment.

Protocol 2: In Vitro Cytotoxicity Assay of this compound under Nutrient Starvation

This protocol details the assessment of this compound's cytotoxic effects on cancer cells under nutrient-deprived conditions.

Materials:

  • Cancer cells cultured under nutrient starvation (from Protocol 1)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Nutrient-deprived medium

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in nutrient-deprived medium to achieve the desired final concentrations.

  • Add the this compound dilutions to the wells containing the nutrient-starved cancer cells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development or signal generation.

  • Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Cell Culture Setup cluster_treatment Treatment cluster_analysis Analysis A Seed Cancer Cells in Complete Medium B Induce Nutrient Starvation (e.g., serum-free medium) A->B C Treat with this compound (various concentrations) B->C D Incubate for 24-72h C->D E Assess Cell Viability (e.g., MTT assay) D->E F Determine IC50 Value E->F

Caption: Workflow for assessing this compound cytotoxicity.

Conclusion

This compound presents a promising therapeutic agent for targeting cancer cells within the challenging, nutrient-poor tumor microenvironment. Its ability to selectively induce cell death under nutrient starvation by inhibiting the PI3K/Akt pathway highlights its potential as a lead compound in the development of novel anti-cancer drugs based on the "anti-austerity" strategy. Further research is warranted to elucidate the specific pharmacological properties of this compound and to evaluate its efficacy in preclinical and clinical settings.

References

Application Notes and Protocols for Testing Kigamicin C on Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kigamicin C is an antitumor antibiotic that has demonstrated notable activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Originating from Amycolatopsis sp., Kigamicins represent a novel class of antibiotics with potential therapeutic applications.[2][3] These application notes provide a detailed experimental framework for the systematic evaluation of this compound's efficacy against Gram-positive bacteria. The protocols outlined below cover the determination of its minimum inhibitory and bactericidal concentrations, as well as an assessment of its cytotoxicity against mammalian cells to establish a preliminary therapeutic index.

Data Presentation

The following tables summarize representative data for the antimicrobial activity and cytotoxicity of this compound. Disclaimer: The data presented are for illustrative purposes and actual experimental values may vary.

Table 1: Antimicrobial Activity of this compound against Gram-positive Bacteria

Bacterial StrainATCC NumberMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)MBC/MIC Ratio
Staphylococcus aureus292130.10.44
Staphylococcus aureus (MRSA)433000.20.84
Bacillus subtilis66330.10.22
Micrococcus luteus46980.050.12

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Table 2: Cytotoxicity of this compound against a Mammalian Cell Line (HEK293)

CompoundConcentration (µg/mL)Cell Viability (%)IC₅₀ (µg/mL)
This compound0.198 ± 2.1> 10
195 ± 3.5
1052 ± 4.8
5015 ± 2.9
Doxorubicin (Control)0.185 ± 5.2~1
148 ± 6.1
1012 ± 3.3

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound

  • Gram-positive bacterial strains (e.g., S. aureus ATCC 29213, MRSA ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL. Further dilute in sterile CAMHB to the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an MHA plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 11 of a 96-well plate.

    • Add 100 µL of the highest concentration of this compound in CAMHB to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic) and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed following the MIC test to determine the concentration of this compound that results in bacterial death.

Materials:

  • MHA plates

  • MIC plate from the previous experiment

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spot-plate the 10 µL aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 1-2 colonies).

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_cyto Cytotoxicity Assay prep_kiga Prepare this compound Stock Solution serial_dilution Serial Dilution of This compound in 96-well plate prep_kiga->serial_dilution treatment Treat cells with This compound dilutions prep_kiga->treatment prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate with Bacteria prep_bacteria->inoculation prep_cells Prepare Mammalian Cell Culture cell_seeding Seed Mammalian Cells in 96-well plate prep_cells->cell_seeding serial_dilution->inoculation incubation_mic Incubate (16-20h) inoculation->incubation_mic read_mic Determine MIC (No visible growth) incubation_mic->read_mic subculture Subculture from clear wells onto MHA plates read_mic->subculture incubation_mbc Incubate (18-24h) subculture->incubation_mbc read_mbc Determine MBC (≥99.9% killing) incubation_mbc->read_mbc cell_seeding->treatment incubation_cyto Incubate (24-48h) treatment->incubation_cyto mtt_assay Perform MTT Assay incubation_cyto->mtt_assay read_cyto Determine IC₅₀ mtt_assay->read_cyto

Caption: Experimental workflow for testing this compound.

Hypothetical Signaling Pathway for this compound Action

The precise molecular mechanism of this compound in bacteria is not yet fully elucidated. However, many antibiotics that target Gram-positive bacteria interfere with cell wall synthesis. The following diagram illustrates a hypothetical pathway where this compound disrupts this process, leading to a cell stress response.

G Kigamicin_C This compound Lipid_II Lipid II Synthesis Kigamicin_C->Lipid_II Inhibition Cell_Wall Bacterial Cell Wall (Peptidoglycan) TCS Two-Component System (e.g., VraSR) Cell_Wall->TCS Damage signals to Lipid_II->Cell_Wall Precursor for Cell_Lysis Cell Lysis Lipid_II->Cell_Lysis Disruption leads to Stress_Response Cell Wall Stress Regulon TCS->Stress_Response Activates

Caption: Hypothetical mechanism of this compound action.

References

Troubleshooting & Optimization

improving Kigamicin C solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kigamicin C. The information is designed to address common challenges encountered during experiments, with a focus on improving its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a novel antitumor antibiotic with antiproliferative properties.[1] It is a yellow powder with the molecular formula C41H47NO16 and a molecular weight of 809.81 g/mol .[1]

Q2: In which solvents is this compound known to be soluble?

This compound is soluble in several organic solvents, including Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethanol, and Methanol.[1] Its solubility in aqueous solutions is limited.

Q3: What is the proposed mechanism of action for this compound?

The proposed mechanism of action for this compound involves the blockade of aPKB/Akt (Protein Kinase B) activation, which is a critical signaling pathway for cell survival and proliferation.[2] This inhibition is particularly effective in cancer cells under nutrient-starved conditions.

Q4: What type of cancer cell lines is this compound effective against?

This compound has been shown to be selectively cytotoxic to PANC-1 human pancreatic cancer cells, especially under nutrient-deprived conditions.[2]

Troubleshooting Guide: Improving this compound Aqueous Solubility

Researchers may encounter difficulties in dissolving this compound in aqueous buffers for in vitro and in vivo experiments. The following are general strategies for enhancing the solubility of poorly water-soluble compounds that may be applicable to this compound.

Issue: Precipitation of this compound in aqueous buffer.

Possible Solutions:

  • Co-solvents: The use of a water-miscible organic solvent in which this compound is soluble can be an effective first step.

    • Recommendation: Prepare a concentrated stock solution of this compound in 100% DMSO. This stock can then be serially diluted into the aqueous experimental buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system (typically <0.5% DMSO).

  • pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution.

  • Use of Solubilizing Agents (Excipients): Various excipients can be used to enhance aqueous solubility.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

    • Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at low concentrations to increase solubility by forming micelles that encapsulate the hydrophobic drug.

  • Formulation as a Nanosuspension: This involves reducing the particle size of the drug to the nanometer range, which can increase the dissolution rate and saturation solubility. This is a more advanced technique requiring specialized equipment.

Quantitative Data Summary

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubility
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble
EthanolSoluble
MethanolSoluble
Aqueous Solutions Poorly Soluble

Data compiled from publicly available product information sheets.

Experimental Protocols

Protocol: Cytotoxicity Assay for this compound using PANC-1 Cells

This protocol outlines a method to determine the cytotoxic effects of this compound on the PANC-1 human pancreatic cancer cell line using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • PANC-1 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT solution (5 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture PANC-1 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize and count the cells. Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.

    • Include a vehicle control (medium with 0.5% DMSO) and a no-cell control (medium only).

    • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound through the inhibition of the PI3K/Akt signaling pathway.

KigamicinC_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth KigamicinC This compound KigamicinC->Akt Proposed Inhibition

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow Diagram

The following diagram outlines the workflow for assessing the cytotoxicity of this compound.

Cytotoxicity_Workflow start Start seed_cells Seed PANC-1 Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat Cells with This compound incubate1->treat_cells prepare_kiga Prepare Serial Dilutions of this compound prepare_kiga->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read_plate Read Absorbance at 570 nm dissolve->read_plate analyze Analyze Data & Determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the this compound cytotoxicity assay.

References

Kigamicin C stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of Kigamicin C for long-term storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C.[1][] Under these conditions, it is reported to be stable for at least four years.[1]

Q2: How should I handle this compound upon receipt?

This compound is typically shipped at room temperature.[1][3] Upon receipt, it is recommended to store the solid compound at -20°C for long-term stability.

Q3: What solvents can be used to dissolve this compound?

This compound is soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethanol, and Methanol.[1]

Q4: How should I store this compound in solution?

There is limited specific data on the long-term stability of this compound in solution. As a general precaution for complex natural products, it is advisable to prepare fresh solutions for each experiment. If short-term storage is necessary, store aliquots in a tightly sealed container at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light.

Q5: Is this compound sensitive to light?

Q6: What are the known biological activities of this compound?

This compound is an anti-tumor antibiotic that selectively kills pancreatic cancer PANC-1 cells under nutrient-deprived conditions.[3][5] It also exhibits antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, potentially related to its stability.

Issue Potential Cause Troubleshooting Steps
Loss of or reduced biological activity (e.g., decreased cytotoxicity or antimicrobial effect) Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Confirm that the solid compound has been consistently stored at -20°C. 2. Prepare Fresh Solution: Prepare a new solution from the solid stock. 3. Assess Purity: Analyze the compound's purity using HPLC (see Protocol 1). Compare the chromatogram to a reference or initial analysis. Look for the appearance of new peaks or a decrease in the area of the main peak. 4. Confirm Assay Integrity: Run a positive control in your biological assay to ensure the assay itself is performing as expected.
Inconsistent experimental results Instability of this compound in the experimental medium or buffer.1. Minimize Incubation Time: Reduce the time the compound is in solution before and during the experiment. 2. pH of Medium: Check the pH of your experimental buffer or medium. Extreme pH values can accelerate the degradation of many compounds. 3. Perform a Time-Course Stability Study: Incubate this compound in your experimental medium for different durations (e.g., 0, 2, 6, 24 hours) and then test its activity or analyze its purity by HPLC to determine its stability under those specific conditions.
Appearance of new peaks in HPLC or Mass Spectrometry analysis Chemical degradation of this compound.1. Characterize Degradants: If possible, use mass spectrometry to get molecular weights of the new peaks to hypothesize potential degradation products. 2. Review Handling Procedures: Assess potential exposure to light, elevated temperatures, or reactive chemicals in your workflow. 3. Obtain a New Lot: If significant degradation is suspected, it may be necessary to use a new, verified lot of the compound.
Changes in the physical appearance of solid this compound (e.g., color change, clumping) Possible degradation or moisture absorption.1. Check for Proper Sealing: Ensure the container is tightly sealed to prevent moisture uptake. 2. Re-test Purity: Before use, assess the purity of the compound using an analytical technique like HPLC.

Data on this compound Storage and Stability

Parameter Condition Recommendation/Data Reference
Physical Form SolidA solid[1]
Long-Term Storage (Solid) -20°CStable for ≥ 4 years[1]
Shipping Room TemperatureCommon practice[1][3]
Solution Storage (Short-term) -20°C or -80°CRecommended to aliquot and freeze. Protect from light.General best practice
Solubility Various SolventsSoluble in DMF, DMSO, Ethanol, Methanol[1]
Light Sensitivity N/AProtect from light as a precaution.[4]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general method and may require optimization.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Example Gradient: Start with 20% acetonitrile, ramp to 95% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (a UV-Vis spectrum of the compound would be needed to determine the optimal wavelength).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a final concentration of approximately 10-20 µg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Run the sample and integrate the peak areas. Purity can be estimated by the relative area of the main this compound peak compared to the total area of all peaks.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Stability cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis at Time Points (t=0, 24h, 72h, 1 week) prep_solid This compound (Solid) prep_solution Prepare Solution (e.g., in DMSO) prep_solid->prep_solution prep_aliquot Aliquot for Different Conditions prep_solution->prep_aliquot cond_rt Room Temp prep_aliquot->cond_rt Expose aliquots cond_light Light Exposure prep_aliquot->cond_light Expose aliquots cond_4c 4°C prep_aliquot->cond_4c Expose aliquots cond_neg20c -20°C (Control) prep_aliquot->cond_neg20c Expose aliquots analysis_hplc HPLC Purity Check cond_rt->analysis_hplc Analyze analysis_bio Biological Assay cond_rt->analysis_bio Test activity cond_light->analysis_hplc Analyze cond_light->analysis_bio Test activity cond_4c->analysis_hplc Analyze cond_4c->analysis_bio Test activity cond_neg20c->analysis_hplc Analyze cond_neg20c->analysis_bio Test activity analysis_ms MS for Degradants analysis_hplc->analysis_ms If new peaks appear

Caption: Workflow for a time-course stability study of this compound.

troubleshooting_flowchart Troubleshooting Loss of this compound Activity start Reduced Biological Activity Observed check_assay Is the assay positive control working? start->check_assay check_storage Was solid compound stored at -20°C? check_assay->check_storage Yes assay_issue Troubleshoot the biological assay. check_assay->assay_issue No prepare_fresh Prepare fresh solution from solid stock. check_storage->prepare_fresh Yes improper_storage Improper storage may have caused degradation. check_storage->improper_storage No run_hplc Assess purity of solid and solution via HPLC. prepare_fresh->run_hplc degradation_suspected Degradation is likely. Consider obtaining a new batch. run_hplc->degradation_suspected

Caption: A logical flowchart for troubleshooting reduced bioactivity of this compound.

signaling_pathway Hypothetical Signaling Pathway Affected by this compound kigamicin This compound stress_sensor Nutrient Stress Sensor (e.g., AMPK) kigamicin->stress_sensor Potentiates signal pro_survival Pro-Survival Pathway (e.g., mTOR) stress_sensor->pro_survival Inhibits apoptosis Apoptosis Induction (e.g., Caspase Activation) stress_sensor->apoptosis Activates cell_death Selective Cell Death in Cancer Cells pro_survival->cell_death Inhibits survival apoptosis->cell_death

Caption: A potential mechanism for this compound's selective cytotoxicity.

References

troubleshooting inconsistent results in Kigamicin C cytotoxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Kigamicin C cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce cytotoxicity?

This compound is an antitumor antibiotic that has demonstrated selective killing activity against cancer cells, particularly under nutrient-deprived conditions.[1][2] Its cytotoxic effects have been observed in various cell lines, including PANC-1 pancreatic cancer cells.[1] While the precise mechanism of action is a subject of ongoing research, related compounds like kinamycins are known to induce a rapid apoptotic response in cancer cells.[3][4] Some evidence suggests that the cytotoxicity of similar compounds may stem from reductive and/or peroxidative activation, which generates species that can damage DNA and proteins.[5]

Q2: Which cytotoxicity assays are commonly used for this compound?

Standard colorimetric and fluorometric cytotoxicity assays are suitable for assessing the effects of this compound. These include:

  • MTT Assay: Measures cell metabolic activity as an indicator of cell viability.[6][7][8][9]

  • LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

  • Flow Cytometry-based Assays: Can provide detailed information on cell death mechanisms, such as apoptosis and necrosis.[10][11][12]

The choice of assay can influence the results, as different assays measure different cellular parameters.[13][14][15]

Q3: I am observing high variability between replicate wells in my assay. What are the potential causes?

High variability between replicates is a common issue in cytotoxicity assays and can be attributed to several factors:[16][17]

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.

  • Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, which can alter media concentration and affect cell growth.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of this compound, assay reagents, or cells.

  • Incomplete Solubilization of Formazan (B1609692) (MTT Assay): If the purple formazan crystals in the MTT assay are not fully dissolved, it leads to inaccurate absorbance readings.[16]

Q4: My this compound treatment shows little to no cytotoxic effect. What could be the issue?

Several factors could lead to a lack of observed cytotoxicity:

  • Incorrect Concentration Range: The concentrations of this compound used may be too low to induce a cytotoxic response in the chosen cell line.

  • Cell Line Resistance: The selected cell line may be inherently resistant to this compound.

  • Compound Instability: Ensure proper storage and handling of the this compound stock solution to prevent degradation.

  • Nutrient Conditions: this compound has been shown to be significantly more potent under nutrient-starved conditions.[1][2] The nutrient richness of your culture medium could be affecting its efficacy.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during this compound cytotoxicity assays.

Issue 1: High Variability Between Replicate Wells
Possible Cause Recommended Solution
Uneven Cell Seeding Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette with care and consider gently rocking the plate after seeding for even distribution.[16]
Edge Effects Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or culture medium to maintain humidity.[16]
Pipetting Inaccuracies Regularly calibrate pipettes. Use fresh pipette tips for each replicate and condition.[16]
Incomplete Formazan Solubilization (MTT Assay) Use an appropriate solubilization buffer (e.g., DMSO, acidified isopropanol). Ensure complete dissolution by shaking the plate on an orbital shaker for at least 15 minutes. Visually confirm the absence of crystals before reading the plate.[6][16]
Bubbles in Wells Be careful during pipetting to avoid introducing air bubbles, as they can interfere with absorbance readings.[16]
Issue 2: Inconsistent Results Between Experiments
Possible Cause Recommended Solution
Cell Passage Number Use cells within a consistent and low passage number range for all experiments, as cell characteristics can change over time in culture.
Reagent Quality and Storage Store all assay reagents according to the manufacturer's instructions. Prepare fresh solutions of reagents like MTT, which is light-sensitive.[6][16]
Variable Incubation Times Standardize all incubation times for cell seeding, compound treatment, and assay development across all experiments.[9]
Contamination Regularly check cell cultures for microbial contamination (e.g., mycoplasma), which can significantly impact cell health and assay results.
Serum Variability If using fetal bovine serum (FBS), be aware that lot-to-lot variability can affect cell growth and response to treatment. Consider testing new serum lots before use in critical experiments.

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT assay. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

  • This compound

  • 96-well flat-bottom microplates

  • Cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Visualizations

experimental_workflow General Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_attach Incubate (24h) for Attachment seed_cells->incubate_attach add_treatment Add this compound to Wells incubate_attach->add_treatment prep_kigamicin Prepare this compound Dilutions prep_kigamicin->add_treatment incubate_exposure Incubate for Exposure (24-72h) add_treatment->incubate_exposure add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT) incubate_exposure->add_reagent incubate_reagent Incubate for Signal Development add_reagent->incubate_reagent solubilize Solubilize Formazan (if MTT) incubate_reagent->solubilize read_plate Read Absorbance/Fluorescence solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: General workflow for a this compound cytotoxicity assay.

troubleshooting_logic Troubleshooting Decision Tree start Inconsistent Results? high_variability High Variability in Replicates? start->high_variability Yes low_effect Low/No Cytotoxic Effect? start->low_effect No check_seeding Review Cell Seeding Protocol high_variability->check_seeding Yes check_pipetting Verify Pipette Calibration & Technique high_variability->check_pipetting Yes check_edge_effects Implement Edge Effect Mitigation high_variability->check_edge_effects Yes check_concentration Test Wider Concentration Range low_effect->check_concentration Yes check_cell_line Confirm Cell Line Sensitivity low_effect->check_cell_line Yes check_compound Verify Compound Stability & Storage low_effect->check_compound Yes check_media Consider Nutrient-Deprived Media low_effect->check_media Yes

Caption: Decision tree for troubleshooting inconsistent assay results.

signaling_pathway Potential Cytotoxicity Signaling Pathways cluster_stimulus Stimulus cluster_cellular_damage Cellular Damage cluster_signaling_cascade Signaling Cascade cluster_cellular_response Cellular Response kigamicin_c This compound dna_damage DNA Damage kigamicin_c->dna_damage protein_damage Protein Damage kigamicin_c->protein_damage ros_production ROS Production kigamicin_c->ros_production p53_activation p53 Activation dna_damage->p53_activation apoptosis_pathway Apoptosis Pathway (Caspase Activation) protein_damage->apoptosis_pathway ras_mapk RAS/MAPK Pathway ros_production->ras_mapk ras_mapk->apoptosis_pathway p53_activation->apoptosis_pathway cell_cycle_arrest Cell Cycle Arrest p53_activation->cell_cycle_arrest apoptosis Apoptosis apoptosis_pathway->apoptosis cell_cycle_arrest->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: Generalized pathways potentially involved in cytotoxicity.

References

Technical Support Center: Optimizing Kigamicin C Concentration for Selective Cancer Cell Killing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Kigamicin C for the selective killing of cancer cells. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel antibiotic discovered from the culture broth of Amycolatopsis sp.[1] It exhibits selective cytotoxicity against cancer cells, particularly under nutrient-starved conditions.[1][2][3] While the precise mechanism for this compound is not fully elucidated, related compounds like Kigamicin D have been shown to inhibit the activation of Akt, a key protein in cell survival pathways, under nutrient deprivation.[2] Additionally, related kinamycins are known to induce a rapid apoptotic response in cancer cells.

Q2: How does this compound achieve selectivity for cancer cells over normal cells?

A2: this compound's selectivity is primarily observed under nutrient-deprived conditions, which mimic the tumor microenvironment. Cancer cells have a high metabolic rate and are more vulnerable to agents that interfere with their ability to tolerate nutrient starvation. Kigamicins inhibit the survival of cancer cells at concentrations that are 100 times lower under nutrient-starved conditions compared to normal nutrient conditions.

Q3: What is a recommended starting concentration range for this compound in a cytotoxicity assay?

A3: Based on studies of related compounds, a sensible starting dose-range for this compound in in-vitro cytotoxicity assays would be from the low nanomolar to the micromolar range. To accurately determine the half-maximal inhibitory concentration (IC50) for your specific cell line, it is crucial to perform a dose-response experiment with a logarithmic serial dilution.

Q4: In what solvent should I dissolve this compound?

Q5: How stable is this compound in solution?

A5: The stability of this compound in solution has not been extensively reported. It is best practice to prepare fresh dilutions from a stock solution for each experiment. Stock solutions in DMSO should be stored at -20°C or -80°C and protected from light to minimize degradation.

Data Presentation

Table 1: Cytotoxicity of Kigamicins Against PANC-1 Human Pancreatic Cancer Cells

CompoundConditionIC50
Kigamicin ANutrient-Starved~100x lower than normal
Kigamicin BNutrient-Starved~100x lower than normal
This compoundNutrient-Starved~100x lower than normal
Kigamicin DNutrient-Starved~100x lower than normal

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

Materials:

  • This compound

  • Cancer cell line of interest and a normal (non-cancerous) cell line

  • 96-well plates

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (which is set to 100% viability). Plot the percentage of viability against the this compound concentration (on a logarithmic scale) to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest the cells after treatment with this compound. Wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Mandatory Visualizations

Kigamicin_C_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cell Interior Nutrient Starvation Nutrient Starvation Akt Activation Akt Activation Nutrient Starvation->Akt Activation Induces This compound This compound This compound->Akt Activation Inhibits Cell Survival Cell Survival Akt Activation->Cell Survival Promotes Apoptosis Apoptosis Akt Activation->Apoptosis Inhibits Experimental_Workflow cluster_0 Phase 1: Concentration Optimization cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Interpretation A Dose-Response Experiment (MTT Assay) (Cancer vs. Normal Cells) B Determine IC50 Values A->B C Apoptosis Assay (Annexin V/PI Staining) B->C D Western Blot for Akt Pathway Proteins C->D E Compare Selectivity Index D->E F Correlate Apoptosis with Pathway Inhibition E->F Troubleshooting_Guide Start Unexpected Experimental Result Q1 No Cytotoxicity Observed? Start->Q1 A1 Increase Concentration Range Check Compound Integrity Verify Cell Line Sensitivity Q1->A1 Yes Q2 High Cytotoxicity in Normal Cells? Q1->Q2 No A2 Confirm Nutrient-Starved Conditions Lower Concentration Range Check for Off-Target Effects Q2->A2 Yes Q3 Inconsistent Results? Q2->Q3 No A3 Standardize Cell Seeding Density Ensure Consistent Incubation Times Check for Contamination Q3->A3 Yes

References

Technical Support Center: Overcoming Kigamicin C Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Kigamicin C in cancer cell lines. The information is based on the known mechanisms of the related compound, Kigamicin D, and general principles of cancer drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound and related compounds?

This compound and its analogs, like Kigamicin D, are potent anti-cancer agents that exhibit selective cytotoxicity, particularly under nutrient-deprived conditions.[1][2] The proposed mechanism of action for Kigamicin D involves the inhibition of Akt activation, a critical signaling node for cell survival, especially during periods of nutrient starvation.[3][4] By blocking this pathway, Kigamicins can induce apoptosis in cancer cells.

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound have not been extensively documented, based on the mechanism of action of related compounds and common cancer drug resistance pathways, resistance could arise from:

  • Upregulation of the PI3K/Akt Signaling Pathway: Cancer cells may develop mutations in key components of this pathway, such as activating mutations in PI3K or loss of the tumor suppressor PTEN, leading to constitutive Akt activation that is no longer sensitive to this compound's inhibitory effects.[5][6][7][8][9][10]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), or BCRP (ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[11][12][13][14][15]

  • Alterations in Apoptosis Signaling: Cells can acquire resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulating pro-apoptotic proteins, thereby preventing the execution of the cell death program initiated by this compound.[10][16][17][18][19][20]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the inhibition of Akt signaling, rendering them less dependent on the pathway targeted by this compound.

Troubleshooting Guides

Issue 1: Decreased Cell Death Observed After this compound Treatment

If you observe a decrease in the expected level of apoptosis or cell death in your cancer cell line following this compound treatment, consider the following troubleshooting steps.

Potential Cause & Troubleshooting Steps

Potential Cause Suggested Experiment Expected Outcome if Cause is Confirmed
Upregulation of PI3K/Akt Pathway Perform Western blot analysis to assess the phosphorylation status of Akt (p-Akt) and downstream targets like p-S6K in the presence and absence of this compound.Resistant cells may show sustained or elevated p-Akt levels even after this compound treatment compared to sensitive parental cells.
Increased Drug Efflux Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for P-gp) in a flow cytometry-based efflux assay. Compare efflux activity in your cell line with and without a known ABC transporter inhibitor (e.g., Verapamil for P-gp).Resistant cells will exhibit higher fluorescence retention (lower efflux) in the presence of the inhibitor.
Altered Apoptosis Signaling Analyze the expression levels of key apoptosis-related proteins (Bcl-2, Bcl-xL, Bax, Bak, cleaved Caspase-3) via Western blot or qPCR.Resistant cells may show higher levels of anti-apoptotic proteins (Bcl-2, Bcl-xL) and lower levels of pro-apoptotic markers (cleaved Caspase-3) upon this compound treatment.
Issue 2: Developing a this compound-Resistant Cell Line for Further Study

To investigate the mechanisms of resistance, it is often necessary to develop a resistant cell line.

Experimental Workflow for Developing a Resistant Cell Line

G start Start with Parental Cancer Cell Line ic50 Determine IC50 of This compound start->ic50 low_dose Treat cells with This compound at IC50 ic50->low_dose passage Allow surviving cells to recover and passage low_dose->passage increase_dose Gradually increase This compound concentration (e.g., 2x IC50, 5x IC50, etc.) passage->increase_dose monitor Monitor for stable resistance (new IC50) increase_dose->monitor monitor->increase_dose Repeat cycles characterize Characterize resistant phenotype monitor->characterize end Resistant Cell Line Established characterize->end

Caption: Workflow for generating a this compound-resistant cancer cell line.

Experimental Protocols

Protocol 1: Western Blot for Akt Pathway Activation
  • Cell Lysis: Treat sensitive and suspected resistant cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

Protocol 2: ABC Transporter Efflux Assay (using Rhodamine 123)
  • Cell Preparation: Harvest cells and resuspend in phenol (B47542) red-free medium at a concentration of 1x10^6 cells/mL.

  • Inhibitor Treatment (Control): Pre-incubate a subset of cells with an ABC transporter inhibitor (e.g., 50 µM Verapamil for P-gp) for 30 minutes at 37°C.

  • Dye Loading: Add Rhodamine 123 to all cell suspensions to a final concentration of 1 µg/mL and incubate for 30 minutes at 37°C.

  • Efflux Period: Wash the cells with ice-cold PBS to remove excess dye. Resuspend in fresh, warm medium (with and without the inhibitor for the respective samples) and incubate for 1-2 hours at 37°C to allow for efflux.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Cells with high efflux activity will show lower fluorescence.

Strategies to Overcome this compound Resistance

Signaling Pathway for Overcoming Resistance

G cluster_0 This compound Action cluster_1 Resistance Mechanisms cluster_2 Overcoming Resistance Kigamicin_C This compound Akt Akt Activation Kigamicin_C->Akt Inhibits Apoptosis Apoptosis Akt->Apoptosis Suppresses PI3K_mut PI3K/PTEN Mutation PI3K_mut->Akt Constitutively Activates ABC_trans ABC Transporter Upregulation ABC_trans->Kigamicin_C Effluxes Bcl2_up Bcl-2 Upregulation Bcl2_up->Apoptosis Inhibits PI3K_inhib PI3K Inhibitor (e.g., BKM120) PI3K_inhib->PI3K_mut Inhibits ABC_inhib ABC Transporter Inhibitor (e.g., Verapamil) ABC_inhib->ABC_trans Inhibits Bcl2_inhib Bcl-2 Inhibitor (e.g., Venetoclax) Bcl2_inhib->Bcl2_up Inhibits

Caption: Strategies to overcome this compound resistance by targeting key resistance pathways.

Quantitative Data Summary

The following table provides a hypothetical example of data that could be generated when comparing a sensitive parental cell line to a newly developed this compound-resistant cell line.

Parameter Parental Cell Line (Sensitive) This compound-Resistant Cell Line
This compound IC50 100 nM1500 nM
p-Akt (Ser473) level (post-treatment) Greatly reducedMinimally reduced
Rhodamine 123 Efflux LowHigh
Bcl-2 Expression (relative to GAPDH) 1.03.5
Cleaved Caspase-3 (post-treatment) HighLow

This technical support guide provides a framework for researchers to troubleshoot and potentially overcome resistance to this compound in their cancer cell line models. By systematically investigating the likely mechanisms of resistance, appropriate countermeasures can be designed and tested.

References

Technical Support Center: Total Synthesis of Kigamicin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the total synthesis of Kigamicin C. The content is based on published synthetic routes and expert analysis of common hurdles in complex natural product synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the major challenges in the total synthesis of this compound?

A1: The total synthesis of this compound presents several significant challenges primarily centered around the construction of its complex polycyclic core and the stereoselective attachment of the sugar moieties. Key difficulties include:

  • Construction of the Tetrahydroxanthone Core: Assembling this central ring system with the correct substitution pattern and stereochemistry can be complex.

  • Regioselective Hydration of the Diarylalkyne: Achieving the desired regioselectivity in the hydration of the diarylalkyne precursor is crucial for the successful synthesis of the aglycone and can be a low-yielding step.

  • Oxidative Cyclizations: The two key oxidative cyclization steps to form the polycyclic skeleton can be sensitive to reaction conditions and may lead to undesired side products.

  • Glycosylation: The sequential and stereoselective attachment of the four deoxysugar residues to the sterically hindered aglycone is a major synthetic obstacle. Controlling the anomeric stereochemistry and achieving high yields are common problems.

Q2: Are there any commercially available starting materials that can simplify the initial steps of the synthesis?

A2: The synthesis of the this compound skeleton has been achieved using chiral pool materials, which can simplify the initial steps by providing stereochemically defined building blocks.[1] Researchers should consult detailed synthetic publications to identify specific commercially available precursors that have been successfully employed.

Q3: What analytical techniques are most critical for monitoring the progress of the synthesis?

A3: A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) is essential for characterizing intermediates and confirming the structure of the final product. Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are crucial for monitoring reaction progress and purity of the compounds at each step.

Troubleshooting Guides

Challenge 1: Regioselective Hydration of the Diarylalkyne

This step is critical for establishing the correct connectivity of the tetrahydroxanthone core. Low yields and poor regioselectivity are common issues.

Problem Potential Cause Troubleshooting Solution
Low to no conversion of the starting alkyne. Inactive catalyst or insufficient activation.- Ensure the catalyst (e.g., a gold or platinum complex) is fresh and handled under inert conditions. - Consider activation of the catalyst if required by the specific protocol. - Increase catalyst loading incrementally.
Reaction temperature is too low.- Gradually increase the reaction temperature while monitoring for decomposition.
Formation of a mixture of regioisomers. Insufficient directing effect from substituents.- Modify the electronic properties of the aryl rings to enhance the directing effect. - Screen different catalysts and solvent systems to optimize regioselectivity.
Steric hindrance around the alkyne.- If possible, redesign the synthetic route to introduce the alkyne at a less sterically hindered position.
Decomposition of starting material or product. Reaction conditions are too harsh (e.g., overly acidic or high temperature).- Screen milder catalysts or reaction conditions. - Reduce the reaction temperature and extend the reaction time. - Use a buffered solvent system to control pH.

To a solution of the diarylalkyne in a suitable solvent (e.g., acetonitrile), add the catalyst (e.g., a gold(I) or platinum(II) catalyst, 1-5 mol%). Add water (1.1-2.0 equivalents). Stir the reaction mixture at the optimized temperature (e.g., room temperature to 80 °C) and monitor by TLC or LC-MS. Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography.

Challenge 2: Oxidative Cyclization to Form the Polycyclic Skeleton

The formation of the fused ring system through oxidative coupling is a key transformation that can be prone to low yields and the formation of polymeric side products.

Problem Potential Cause Troubleshooting Solution
Low yield of the desired cyclized product. Inefficient oxidant or incorrect stoichiometry.- Screen a variety of oxidants (e.g., DDQ, FeCl₃, Cu(II) salts). - Optimize the stoichiometry of the oxidant; an excess may be required but can also lead to over-oxidation.
Unfavorable reaction kinetics.- Optimize the reaction temperature and time. Some oxidative cyclizations require high temperatures for short periods.[1] - Consider the use of a catalyst to facilitate the cyclization.
Formation of polymeric or undesired side products. Intermolecular reactions competing with the desired intramolecular cyclization.- Perform the reaction under high dilution conditions to favor the intramolecular pathway. - Control the rate of addition of the oxidant.
Over-oxidation of the product.- Carefully monitor the reaction progress and quench it as soon as the starting material is consumed. - Use a milder oxidant or a stoichiometric amount.
Starting material is recovered unchanged. Insufficiently activated substrate.- Ensure that the precursor has the appropriate electronic and steric properties to undergo cyclization. Modification of protecting groups may be necessary.
Challenge 3: Glycosylation of the Aglycone

Attaching the sugar units to the complex aglycone is a formidable challenge due to steric hindrance and the need for high stereocontrol.

Problem Potential Cause Troubleshooting Solution
Low glycosylation yield. Steric hindrance at the glycosylation site.- Use a highly reactive glycosyl donor (e.g., trichloroacetimidate, glycosyl fluoride). - Employ a powerful activating system (e.g., TMSOTf, BF₃·OEt₂). - Optimize the reaction temperature; low temperatures often improve selectivity but may decrease the reaction rate.
Poor nucleophilicity of the acceptor alcohol.- If possible, modify the protecting group scheme to enhance the nucleophilicity of the acceptor.
Formation of the wrong anomer (α instead of β, or vice versa). Lack of stereodirecting influence.- For 1,2-trans glycosides, use a participating protecting group at the C2 position of the glycosyl donor (e.g., acetate, benzoyl). - For 1,2-cis glycosides, a non-participating group (e.g., benzyl, ether) is required. The choice of solvent can also influence the anomeric ratio.
Decomposition of the aglycone or glycosyl donor. Harsh reaction conditions.- Screen milder activators and reaction conditions. - Ensure all reagents and solvents are scrupulously dry.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of the this compound aglycone, highlighting the key challenging steps.

Kigamicin_C_Synthesis_Workflow A Starting Materials (Chiral Pool) B Assembly of Diarylalkyne Precursor A->B Multiple Steps C Regioselective Hydration B->C Key Challenge 1 D Tetrahydroxanthone Core C->D E First Oxidative Cyclization D->E Key Challenge 2 F Pentacyclic Intermediate E->F G Second Oxidative Cyclization F->G Key Challenge 2 H Kigamicin Aglycone G->H I Glycosylation (4x Deoxysugars) H->I Key Challenge 3 J This compound I->J

Caption: Generalized synthetic workflow for this compound.

Logical Troubleshooting Flowchart

This flowchart provides a decision-making tool for addressing common issues during a challenging synthetic step, such as the regioselective hydration.

Troubleshooting_Flowchart start Low Yield in Reaction Step check_sm Is Starting Material Consumed? start->check_sm check_purity Check Purity of Starting Materials and Reagents check_sm->check_purity No side_products Are Side Products Observed? check_sm->side_products Yes optimize_conditions Optimize Reaction Conditions (Temp, Time) check_purity->optimize_conditions change_catalyst Change Catalyst/ Reagent Stoichiometry optimize_conditions->change_catalyst success Improved Yield change_catalyst->success characterize_side Characterize Side Products side_products->characterize_side Yes modify_route Modify Synthetic Route/Protecting Groups characterize_side->modify_route modify_route->success

Caption: Troubleshooting decision tree for a low-yielding reaction.

References

how to prevent degradation of Kigamicin C during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Kigamicin C. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Troubleshooting Guide

This guide provides solutions to common problems that may lead to the degradation of this compound during your experiments.

Problem Possible Cause Recommended Solution
Loss of biological activity in cell-based assays Degradation of this compound in aqueous culture media at 37°C.Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and add to the culture medium immediately before the experiment. Minimize the incubation time as much as possible. Consider conducting a time-course experiment to determine the stability of this compound under your specific assay conditions.
Inconsistent results between experiments 1. Inconsistent storage of stock solutions. 2. Repeated freeze-thaw cycles of stock solutions. 3. Exposure of the compound to light.1. Store stock solutions at -20°C or lower in small, single-use aliquots to avoid repeated freeze-thaw cycles. 2. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
Precipitation of the compound in aqueous solutions 1. Poor solubility in the chosen aqueous buffer. 2. pH of the buffer is not optimal for solubility.1. Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is compatible with your experimental system and does not exceed recommended limits (typically <0.5%). 2. If possible, adjust the pH of your aqueous solution. While specific data for this compound is unavailable, many complex natural products have a preferred pH range for stability.
Appearance of unknown peaks in HPLC analysis Chemical degradation of this compound.Analyze samples immediately after preparation. If storage is necessary, keep them at low temperatures (e.g., 4°C or -20°C) and protected from light. Use a stability-indicating HPLC method to monitor for degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage (≥ 4 years), this compound solid should be stored at -20°C.[1] Stock solutions should also be stored at -20°C or -80°C in tightly sealed, light-protected aliquots.

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in DMF, DMSO, ethanol, and methanol.[1]

Q3: How stable is this compound in aqueous solutions and cell culture media?

Q4: Is this compound sensitive to light?

A4: Many complex organic molecules are sensitive to light. Although specific photostability studies for this compound are not published, it is a best practice to protect it from light during storage and handling to prevent potential photodegradation.[3]

Q5: What is the recommended procedure for preparing this compound solutions for cell culture experiments?

A5: It is recommended to prepare a concentrated stock solution in a sterile, high-purity solvent like DMSO. This stock solution can then be serially diluted in cell culture medium to the desired final concentration immediately before adding to the cells. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Data Presentation: Stability of Structurally Related Antibiotics

Specific quantitative stability data for this compound is not currently available in the public domain. However, to provide a general understanding of how similar compounds behave, the following table summarizes the stability of various antibiotics in an aqueous culture medium (Tryptone Soy Broth) when incubated at 37°C over 12 days. This data is intended for illustrative purposes only and may not be representative of this compound's actual stability.

Antibiotic Initial Concentration (µg/mL) Concentration after 12 days (µg/mL) Remaining Activity (%)
Amoxicillin4728.42288.496.1%
Cefotaxime156.39138.088.2%
Neomycin985.9546.854.8%
Oxytetracycline96.414.674.8%
Florfenicol11.2511.25100%
Enrofloxacin1.151.0288.7%
Colistin16.770.070.4%
Potentiated Sulfonamide2.071.76>85%

Data adapted from a study on antibiotic stability in culture medium.[2]

Experimental Protocols

Protocol: Preparation of this compound for In Vitro Cytotoxicity Assays

This protocol outlines the steps for preparing and handling this compound for use in typical in vitro cytotoxicity assays, such as those performed on PANC-1 cells.

  • Reconstitution of Lyophilized this compound:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of sterile, anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM).

    • Gently vortex or pipette up and down to ensure the compound is completely dissolved.

  • Aliquoting and Storage of Stock Solution:

    • Dispense the stock solution into small, single-use aliquots in sterile, amber microcentrifuge tubes or vials.

    • Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the stock solution at room temperature, protected from light.

    • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your assay. Ensure that the final concentration of DMSO in the medium applied to the cells is below a non-toxic level (e.g., <0.5%).

  • Addition to Cell Cultures:

    • Add the freshly prepared working solutions of this compound to your cell cultures.

    • Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

  • Incubation:

    • Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Mandatory Visualizations

Signaling Pathway: Proposed Mechanism of this compound in Pancreatic Cancer Cells

Kigamicin D, a close analog of this compound, has been shown to block the activation of Akt in pancreatic cancer cells, particularly under conditions of nutrient starvation. The following diagram illustrates the proposed signaling pathway.

KigamicinC_Pathway Nutrient_Deprivation Nutrient Deprivation PI3K PI3K Nutrient_Deprivation->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt (PKB) PDK1->Akt activates mTORC2->Akt activates Downstream_Effectors Downstream Effectors (e.g., Bad, GSK3β) Akt->Downstream_Effectors Kigamicin_C This compound Kigamicin_C->Akt blocks activation Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival Apoptosis Apoptosis Downstream_Effectors->Apoptosis

Caption: Proposed PI3K/Akt signaling pathway inhibited by this compound in pancreatic cancer cells.

Experimental Workflow: Handling this compound to Minimize Degradation

This workflow diagram outlines the key steps to follow to maintain the integrity of this compound during experimental procedures.

KigamicinC_Workflow start Start storage Store this compound (solid) at -20°C in the dark start->storage reconstitution Reconstitute in anhydrous DMSO (sterile) storage->reconstitution aliquot Aliquot into single-use amber vials reconstitution->aliquot store_stock Store stock solution at -20°C or -80°C aliquot->store_stock prepare_working Prepare fresh working solutions in media immediately before use store_stock->prepare_working experiment Perform Experiment prepare_working->experiment end End experiment->end

Caption: Recommended workflow for handling this compound to prevent degradation.

Logical Relationship: Troubleshooting this compound Instability

This diagram illustrates the logical steps to troubleshoot potential degradation issues with this compound.

Troubleshooting_Logic start Inconsistent or Negative Results check_storage Check Storage Conditions (-20°C, dark) start->check_storage check_handling Review Handling Procedures (fresh solutions, minimal light) start->check_handling check_solvent Verify Solvent Quality (anhydrous, sterile) start->check_solvent perform_qc Perform QC Check (e.g., HPLC) check_storage->perform_qc check_handling->perform_qc check_solvent->perform_qc degraded Compound is Degraded perform_qc->degraded Degradation Detected not_degraded Compound is Stable perform_qc->not_degraded No Degradation Detected revise_protocol Revise Protocol: - Use fresh stock - Protect from light - Minimize time in aqueous media degraded->revise_protocol investigate_other Investigate Other Experimental Variables not_degraded->investigate_other

Caption: A logical guide to troubleshooting this compound instability in experiments.

References

optimizing nutrient-deprived media for Kigamicin C assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization and troubleshooting of nutrient-deprived media for Kigamicin C assays. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for performing these specialized cytotoxicity experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of using nutrient-deprived media for this compound assays?

A1: The assay operates on an "anti-austerity" principle. Many cancer cells, particularly pancreatic cancer lines like PANC-1, develop a tolerance to nutrient-poor environments, a condition that mimics the tumor microenvironment. This tolerance is often mediated by the activation of pro-survival signaling pathways like the PI3K/Akt pathway[1][2][3]. This compound and its analogs are selectively cytotoxic to these "austere" cancer cells by disrupting their survival mechanisms under nutrient stress. In nutrient-rich conditions, the compound has significantly lower activity[4].

Q2: Which cell line is recommended for this assay?

A2: The human pancreatic cancer cell line PANC-1 is the most widely documented and recommended model for this type of assay due to its established tolerance to nutrient deprivation[4][5][6]. Other cancer cell lines that exhibit high Akt expression and tolerance to starvation may also be suitable candidates[1].

Q3: What constitutes a "nutrient-deprived medium" (NDM)?

A3: A nutrient-deprived medium is typically a standard cell culture medium, such as DMEM, that has been formulated to lack specific essential components. Most critically, the deprivation of amino acids (especially precursors to glutathione (B108866) like glutamine, glycine, and cysteine) has been shown to induce preferential cytotoxicity for certain compounds[4]. Glucose deprivation can also be a factor[7]. The exact composition should be optimized for your specific cell line and experimental goals.

Q4: How is the cytotoxicity of this compound quantified?

A4: Cytotoxicity is typically measured using standard cell viability assays such as MTT, MTS, or APH, which assess metabolic activity[8][9]. The primary endpoint is the half-maximal inhibitory concentration (IC50), which should be determined in parallel in both nutrient-rich and nutrient-deprived media. A successful experiment will show a dramatically lower IC50 value in the nutrient-deprived conditions.

Q5: How can I analyze the concentration and purity of my this compound stock?

A5: While a specific, validated HPLC method for this compound is not publicly available, methods used for similar complex antibiotics, like other aminoglycosides, can be adapted. These compounds often lack a strong native chromophore and require pre-column derivatization for UV-Vis detection by HPLC-DAD[10][11]. Alternatively, mass spectrometry (LC-MS) can be used for more sensitive and specific quantification without derivatization[12][13]. Method development and validation are required.

Experimental Protocols and Data

Protocol 1: PANC-1 Cell Culture and Maintenance

This protocol is adapted from standard PANC-1 culture guidelines[5][6].

  • Growth Medium: Prepare "Complete Growth Medium": DMEM (high glucose) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • Thawing: Thaw cryopreserved PANC-1 cells rapidly in a 37°C water bath. Transfer to a 15 mL conical tube with 9 mL of warm Complete Growth Medium.

  • Centrifugation: Centrifuge the cell suspension at 150-200 x g for 5 minutes to pellet the cells.

  • Resuspension: Discard the supernatant and gently resuspend the cell pellet in fresh Complete Growth Medium.

  • Culturing: Transfer the cells to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Maintenance: Replace the medium every 2-3 days. Subculture when the cells reach 80-90% confluency, typically at a 1:4 or 1:5 split ratio.

Protocol 2: this compound Preferential Cytotoxicity Assay

This protocol outlines the core workflow for assessing the activity of this compound[4].

  • Cell Seeding: Seed PANC-1 cells into a 96-well plate at a density of 2.0 - 2.5 x 10⁴ cells/well in 100 µL of Complete Growth Medium.

  • Adhesion: Incubate the plate overnight at 37°C and 5% CO₂ to allow cells to adhere.

  • Media Exchange: After incubation, carefully aspirate the medium. Wash each well once with sterile PBS.

    • Nutrient-Rich Wells: Add 100 µL of fresh Complete Growth Medium (e.g., DMEM + 10% FBS).

    • Nutrient-Deprived Wells: Add 100 µL of Nutrient-Deprived Medium (NDM, see Table 1 for an example).

  • Compound Addition: Prepare serial dilutions of this compound in both nutrient-rich and nutrient-deprived media. Add the desired final concentrations to the respective wells. Include vehicle-only controls (e.g., DMSO) for both media conditions.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24-48 hours).

  • Viability Assessment: Measure cell viability using an appropriate method, such as an MTT or MTS assay, following the manufacturer’s instructions[8].

  • Data Analysis: Correct for background absorbance from media-only wells. Normalize the data to the vehicle-treated control wells for each media condition. Plot the dose-response curves and calculate the IC50 values for this compound in both nutrient-rich and nutrient-deprived media.

Data Presentation

Table 1: Example Media Compositions

This table provides a comparison of a standard nutrient-rich medium and a commonly used nutrient-deprived formulation.

ComponentNutrient-Rich Medium (DMEM)Nutrient-Deprived Medium (NDM)Rationale for Deprivation
Glucose 4.5 g/L (25 mM)0 g/L or 1.0 g/L (5.5 mM)Simulates hypoglycemia in tumor core
L-Glutamine 4 mM0 mMKey nutrient for cancer metabolism
Amino Acids Standard DMEM concentration0 mM (lacks all 15 essential/non-essential AAs)Forces reliance on internal reserves; critical for inducing austerity[4]
Serum 10% FBS0.5% - 2.5% Dialyzed FBSReduces exogenous growth factors and nutrients
Pyruvate 1 mM0 mMKey metabolite for mitochondrial function

Table 2: Representative Experimental Data

This table shows hypothetical results from a successful this compound assay to illustrate the expected outcome.

ConditionThis compound IC50 (nM)Preferential Cytotoxicity Fold-Change
Nutrient-Rich (DMEM) 1500 nM-
Nutrient-Deprived (NDM) 15 nM100x

Visual Guides and Pathways

This compound Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_conditions cluster_analysis Phase 3: Analysis panc1 Culture PANC-1 Cells (DMEM + 10% FBS) seed Seed Cells into 96-Well Plate panc1->seed adhere Incubate Overnight (Cell Adhesion) seed->adhere media_change Wash with PBS & Replace Media adhere->media_change rich Nutrient-Rich (DMEM) media_change->rich deprived Nutrient-Deprived (NDM) media_change->deprived drug Add this compound (Dose Response + Vehicle) rich->drug deprived->drug incubate_drug Incubate for 24-48 hours drug->incubate_drug viability Perform Viability Assay (e.g., MTT, MTS) incubate_drug->viability read Read Absorbance (Plate Reader) viability->read calc Calculate IC50 Values & Compare Conditions read->calc

Caption: General workflow for a this compound preferential cytotoxicity assay.
PI3K/Akt Signaling in Nutrient Starvation

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt recruits & activates pAkt p-Akt (Active) Survival Cell Survival (Tolerance to Stress) pAkt->Survival promotes Apoptosis Apoptosis pAkt->Apoptosis inhibits KigaC This compound KigaC->pAkt inhibits activation Nutrient_Deprivation Nutrient Deprivation (Stress Signal) Nutrient_Deprivation->RTK activates

Caption: this compound inhibits the pro-survival PI3K/Akt pathway under nutrient stress.

Troubleshooting Guide

Problem: Poor cell viability in nutrient-deprived medium (NDM) control wells (without drug).

Possible CauseSuggested Solution
Starvation period is too long. Reduce the incubation time in NDM (e.g., from 48h to 24h) and assess cell health.
Initial cell seeding density is too low. Increase the number of cells seeded per well. Denser cultures can better withstand stress.
Nutrient deprivation is too severe. Modify the NDM. For example, use a medium lacking only amino acids but containing glucose, or use a higher concentration of dialyzed FBS (e.g., 2.5% instead of 0.5%)[7].

Problem: No significant difference in this compound cytotoxicity between nutrient-rich and nutrient-deprived media.

Possible CauseSuggested Solution
Insufficient nutrient stress. Ensure the NDM is correctly formulated. Deprivation of amino acids is often more critical than glucose deprivation for this class of compounds[4]. Try removing all amino acids and lowering the serum concentration.
Cell line is not suitable. Confirm that your PANC-1 cells (or other line) exhibit tolerance to nutrient starvation. This can be checked by observing viability over time in NDM vs. rich media. High Akt expression is a good indicator of a tolerant phenotype[1].
This compound concentration range is incorrect. The active concentration range in NDM may be much lower than anticipated. Expand the dose-response curve to include lower (e.g., picomolar to low nanomolar) concentrations.
Compound has degraded. Verify the integrity of your this compound stock solution. Prepare fresh dilutions before each experiment.

Problem: High variability in absorbance readings between replicate wells.

Possible CauseSuggested Solution
Inconsistent cell seeding. Ensure the cell suspension is homogenous before and during plating. Mix gently between pipetting steps.
"Edge effects" on the 96-well plate. Evaporation from outer wells can concentrate media components and affect cell growth. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.
Pipetting errors. Use calibrated pipettes and ensure consistent technique when adding media, drug solutions, and assay reagents. Bubbles in wells can also interfere with readings[14].

Troubleshooting Logic Flowchart

G start Start Troubleshooting q1 Are cells in NDM control wells viable? start->q1 sol1 Problem: Starvation is too harsh. - Decrease incubation time in NDM. - Increase cell seeding density. - Use less stringent NDM. q1->sol1 a1_no q2 Is there a >10-fold difference in IC50 between NDM and rich media? q1->q2 a1_yes a1_yes YES a1_no NO end_fail Re-evaluate Protocol sol1->end_fail sol2 Problem: No preferential effect. - Verify NDM composition (remove AAs). - Confirm cell line's starvation tolerance. - Test lower drug concentrations. - Check compound integrity. q2->sol2 a2_no q3 Is the coefficient of variation (CV) for replicates <15%? q2->q3 a2_yes a2_yes YES a2_no NO sol2->end_fail sol3 Problem: High variability. - Ensure homogenous cell seeding. - Check for plate edge effects. - Verify pipetting accuracy. - Remove bubbles from wells. q3->sol3 a3_no end_ok Assay is Optimized q3->end_ok a3_yes a3_yes YES a3_no NO sol3->end_fail

Caption: A decision tree for troubleshooting common issues in this compound assays.

References

addressing batch-to-batch variability of Kigamicin C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Kigamicin C. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the common challenges associated with the batch-to-batch variability of this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the cytotoxic activity of different batches of this compound in our cancer cell line assays. What could be the primary cause?

A1: Batch-to-batch variability in the biological activity of this compound is a common issue that can stem from several factors throughout the production and analysis process. The primary culprits are typically variations in the purity of the compound, the presence of related impurities, or degradation of the active molecule. It is crucial to implement rigorous quality control measures for each new batch.

Q2: How can we standardize the quality of our this compound batches?

A2: Standardization requires a multi-step approach focused on the chemical and biological characterization of each batch. We recommend a combination of analytical techniques to assess purity and structural integrity, alongside a standardized biological assay to confirm consistent activity. Key analytical methods include High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. For biological standardization, a well-defined cell-based assay, such as a cytotoxicity assay using a sensitive cell line like PANC-1 under nutrient-deprived conditions, should be used.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: this compound is a complex molecule that can be sensitive to environmental conditions. For long-term storage, it is recommended to keep the compound as a solid at -20°C.[1] If the compound is in solution, for example, dissolved in DMSO, it should also be stored at -20°C to maintain its stability.[1] Repeated freeze-thaw cycles should be avoided, as this can lead to degradation of the compound. Aliquoting the stock solution into smaller, single-use volumes is a good practice.

Q4: Are there known impurities or related compounds that could interfere with our experiments?

A4: this compound is part of a family of related compounds (Kigamicins A, B, D, and E) that are co-produced during fermentation.[2] The presence of these related compounds as impurities can lead to varied biological activity. Additionally, degradation products can emerge if the compound is not handled or stored properly. It is essential to use a high-resolution analytical method like HPLC to separate and identify these potential impurities.

Troubleshooting Guides

Issue 1: Inconsistent Purity Profile between Batches

If you are observing variations in the purity of your this compound batches as determined by HPLC, consider the following troubleshooting steps.

Troubleshooting Workflow for Purity Analysis

start Start: Inconsistent HPLC Purity check_column 1. Verify HPLC Column Integrity - Check column performance with a standard compound. - Ensure no column degradation or contamination. start->check_column check_mobile_phase 2. Prepare Fresh Mobile Phase - Use high-purity solvents. - Ensure accurate composition and pH. check_column->check_mobile_phase check_sample_prep 3. Standardize Sample Preparation - Use a consistent solvent for dissolution. - Ensure complete solubilization. check_mobile_phase->check_sample_prep check_instrument 4. Calibrate HPLC System - Check pump performance and detector sensitivity. check_sample_prep->check_instrument run_analysis 5. Re-analyze Batches with Standardized Protocol check_instrument->run_analysis consistent_results Consistent Purity Profile? run_analysis->consistent_results document End: Document Standardized Protocol consistent_results->document Yes troubleshoot_further Investigate Upstream Processes (Fermentation/Purification) consistent_results->troubleshoot_further No

Caption: Workflow for troubleshooting inconsistent HPLC purity profiles.

Data Presentation: HPLC Purity Analysis Parameters

ParameterRecommended Setting
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of acetonitrile (B52724) and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Column Temp. 30°C
Issue 2: Variable Biological Activity in Cell-Based Assays

Variability in the outcomes of cell-based assays can be frustrating. This guide provides a systematic approach to identifying the source of the inconsistency.

Troubleshooting Workflow for Cell-Based Assay Variability

start Start: Variable Biological Activity check_purity 1. Confirm Purity of this compound Batch - Re-run HPLC analysis. - Compare with a reference standard. start->check_purity check_cell_culture 2. Standardize Cell Culture Conditions - Use cells within a consistent passage number range. - Regularly test for mycoplasma contamination. check_purity->check_cell_culture check_assay_protocol 3. Review Assay Protocol - Ensure consistent cell seeding density. - Standardize incubation times and reagent concentrations. check_cell_culture->check_assay_protocol check_compound_prep 4. Verify Compound Preparation - Prepare fresh stock solutions. - Check for precipitation in media. check_assay_protocol->check_compound_prep run_assay 5. Perform Assay with a Reference Batch check_compound_prep->run_assay consistent_activity Consistent Activity? run_assay->consistent_activity document End: Adopt Standardized Assay Protocol consistent_activity->document Yes troubleshoot_compound Investigate Compound Degradation or Impurities consistent_activity->troubleshoot_compound No cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Converts to PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Apoptosis Apoptosis Bad->Apoptosis Promotes NutrientStarvation Nutrient Starvation NutrientStarvation->Akt Induces Activation KigamicinC This compound KigamicinC->Akt Blocks Activation

References

Validation & Comparative

Validating the Anti-Austerity Effect of Kigamicin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The tumor microenvironment often presents a significant challenge to conventional cancer therapies. Characterized by hypoxia and nutrient deprivation, this "austere" environment can render rapidly proliferating cancer cells resistant to treatment. The anti-austerity approach offers a novel therapeutic strategy by targeting the mechanisms that allow cancer cells to survive and even thrive under such harsh conditions. This guide provides a comparative analysis of Kigamicin C's potential anti-austerity effects, benchmarked against other known anti-austerity agents, and provides detailed experimental protocols for validation.

Comparative Analysis of Anti-Austerity Agents

The efficacy of anti-austerity agents is typically measured by their ability to selectively induce cytotoxicity in cancer cells under nutrient-deprived conditions, while having minimal effect in nutrient-rich environments. This is often quantified by the PC50 value, the concentration at which 50% of cancer cells are preferentially killed in a nutrient-deprived medium (NDM). While specific quantitative data for this compound is limited in publicly available literature, data for the closely related compound, Kigamicin D, provides a strong indication of the potential efficacy of the Kigamicin family.

CompoundTarget Cell LinePC50 in NDM (µM)Mechanism of Action
Kigamicin D PANC-1Not explicitly defined in µM, but exhibits strong preferential cytotoxicityInhibition of Akt activation[1][2]
Arctigenin (B1665602) PANC-1~0.02 µM (0.01 µg/mL)[3][4]Inhibition of Akt phosphorylation[3][4]
Nicolaioidesin C PANC-1Potent, but specific PC50 value not provided in abstracts.[5][6][7]Inhibition of Akt/mTOR and autophagy signaling pathways[5][7][8]

NDM: Nutrient-Deprived Medium

Experimental Protocols

Validating the anti-austerity effect of a compound involves comparing its cytotoxicity on cancer cells cultured in both nutrient-rich and nutrient-deprived media. The human pancreatic cancer cell line, PANC-1, is a commonly used model due to its known resistance to nutrient starvation.

I. Cell Culture and Reagents
  • Cell Line: PANC-1 human pancreatic cancer cell line.

  • Nutrient-Rich Medium (DMEM): Dulbecco's Modified Eagle's Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Nutrient-Deprived Medium (NDM): Glucose and amino-acid free Dulbecco's Modified Eagle's Medium, not supplemented with FBS.

  • Test Compounds: this compound and comparator compounds (e.g., Arctigenin, Nicolaioidesin C) dissolved in a suitable solvent (e.g., DMSO).

  • Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 ([2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt]).

II. Anti-Austerity Assay Workflow
  • Cell Seeding: Seed PANC-1 cells into 96-well plates at a density of approximately 5 x 10³ cells per well in DMEM and incubate for 24 hours to allow for cell attachment.

  • Media Change and Treatment:

    • For the nutrient-rich condition, replace the medium with fresh DMEM containing the test compound at various concentrations.

    • For the nutrient-deprived condition, wash the cells with phosphate-buffered saline (PBS) and then add NDM containing the test compound at the same concentrations.

  • Incubation: Incubate the plates for 24-48 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value (concentration for 50% inhibition of cell growth) in DMEM and the PC50 value (concentration for 50% preferential cell killing) in NDM.

III. Western Blot Analysis for Signaling Pathway Inhibition
  • Cell Lysis: After treatment with the test compound in NDM, lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation Kigamicin_C This compound Kigamicin_C->Akt

Caption: Proposed mechanism of this compound's anti-austerity effect via inhibition of the Akt signaling pathway.

Experimental Workflow

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-4 cluster_3 Day 4 A Seed PANC-1 cells in 96-well plate B Change to DMEM or NDM + Test Compound A->B C Incubate for 24-48h B->C D Add MTT/WST-8 Reagent C->D E Measure Absorbance D->E

Caption: Workflow for the anti-austerity cell viability assay.

Logical Relationship

G cluster_0 Tumor Microenvironment cluster_1 Cancer Cell Response cluster_2 Therapeutic Intervention Nutrient_Deprivation Nutrient Deprivation (Austerity) Tolerance Tolerance Mechanism (e.g., Akt activation) Nutrient_Deprivation->Tolerance Survival Cell Survival Tolerance->Survival Kigamicin_C This compound (Anti-austerity agent) Kigamicin_C->Tolerance

Caption: The logical basis of the anti-austerity strategy targeting cancer cell survival mechanisms.

References

A Comparative Analysis of Kigamicin C and Its Analogues in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Kigamicin C and its closely related natural analogue, Kigamicin D. Despite extensive searches, public domain literature does not currently contain data on the synthesis and biological evaluation of synthetic analogues of this compound. Therefore, this comparison focuses on the available data for the natural compounds, highlighting their potent and selective anticancer properties, particularly under nutrient-deprived conditions, a hallmark of the tumor microenvironment.

Executive Summary

Kigamicins are a family of antibiotics that exhibit significant cytotoxicity against cancer cells, with a remarkable increase in potency under nutrient starvation. This unique characteristic makes them promising candidates for the development of novel anticancer therapies that target the metabolic vulnerabilities of tumors. This guide summarizes the available quantitative data on the cytotoxicity of Kigamicin D, provides detailed experimental protocols for key biological assays, and visualizes the proposed mechanism of action and experimental workflows.

Data Presentation: Comparative Cytotoxicity

CompoundCell LineConditionIC50 (µg/mL)Reference
Kigamicin DPANC-1Nutrient-Rich (DMEM)0.9
Kigamicin DPANC-1Nutrient-Deprived (NDM)0.008[3]
Kigamicin DVarious Mouse Tumor Cell LinesNot Specified~1

Mechanism of Action: Targeting the Akt Signaling Pathway

A key mechanism underlying the selective cytotoxicity of kigamicins under nutrient starvation is the inhibition of the Akt signaling pathway. Nutrient deprivation is known to induce the activation of Akt, a crucial survival pathway for cancer cells. Kigamicin D has been shown to block this starvation-induced Akt activation, leading to cancer cell death.

cluster_0 Nutrient-Rich Condition cluster_1 Nutrient-Deprived Condition Basal Akt Activity Basal Akt Activity Cell Survival Cell Survival Basal Akt Activity->Cell Survival Nutrient Starvation Nutrient Starvation Akt Activation Akt Activation Nutrient Starvation->Akt Activation Enhanced Cell Survival Enhanced Cell Survival Akt Activation->Enhanced Cell Survival Akt Inhibition Akt Inhibition This compound/D This compound/D This compound/D->Akt Inhibition Cell Death Cell Death Akt Inhibition->Cell Death

Fig. 1: Kigamicin's Proposed Mechanism of Action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Cell Viability Assay under Nutrient-Deprived Conditions

This protocol is used to determine the cytotoxic effects of compounds on cancer cells under both normal and nutrient-deprived conditions.

Seed PANC-1 cells Seed PANC-1 cells Incubate 24h Incubate 24h Seed PANC-1 cells->Incubate 24h Wash with PBS Wash with PBS Incubate 24h->Wash with PBS Add Media Add Media Wash with PBS->Add Media Nutrient-Rich (DMEM) Nutrient-Rich (DMEM) Add Media->Nutrient-Rich (DMEM) Control Nutrient-Deprived (NDM) Nutrient-Deprived (NDM) Add Media->Nutrient-Deprived (NDM) Test Add Kigamicin Add Kigamicin Nutrient-Rich (DMEM)->Add Kigamicin Nutrient-Deprived (NDM)->Add Kigamicin Incubate 24-48h Incubate 24-48h Add Kigamicin->Incubate 24-48h Assess Viability Assess Viability Incubate 24-48h->Assess Viability

Fig. 2: Experimental Workflow for Cytotoxicity Assay.

Materials:

  • PANC-1 human pancreatic cancer cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) (Nutrient-Rich Medium)

  • Nutrient-Deprived Medium (NDM): Glucose and amino-acid deficient DMEM

  • This compound or its analogues

  • 96-well plates

  • Cell viability reagent (e.g., Cell Counting Kit-8, MTT)

  • Plate reader

Procedure:

  • Seed PANC-1 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours in nutrient-rich medium.

  • After incubation, wash the cells with phosphate-buffered saline (PBS).

  • Replace the medium with either fresh nutrient-rich medium or NDM.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate the plates for 24 to 48 hours.

  • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Measure the absorbance using a plate reader to determine the percentage of viable cells relative to untreated controls.

  • Calculate the IC50 values using appropriate software.

Western Blot Analysis of Akt Phosphorylation

This protocol is used to detect the phosphorylation status of Akt in response to nutrient starvation and treatment with kigamicins.

Materials:

  • PANC-1 cells

  • Nutrient-rich and nutrient-deprived media

  • This compound or its analogues

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and anti-GAPDH (loading control)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescence detection reagent

  • SDS-PAGE equipment and western blotting apparatus

Procedure:

  • Culture PANC-1 cells under nutrient-rich or nutrient-deprived conditions in the presence or absence of the test compound for the desired time.

  • Lyse the cells using lysis buffer and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence detection system.

  • Analyze the band intensities to determine the relative levels of phosphorylated and total Akt.

Conclusion and Future Directions

The available data strongly suggest that kigamicins, including this compound and D, are potent anticancer agents with a unique mechanism of action that exploits the metabolic vulnerabilities of cancer cells. Their enhanced cytotoxicity under nutrient-deprived conditions, mediated through the inhibition of the Akt survival pathway, presents a compelling rationale for their further development.

The critical next step in this research area is the synthesis and biological evaluation of a focused library of this compound analogues. Such studies would be invaluable for establishing a clear structure-activity relationship (SAR), optimizing potency and selectivity, and identifying lead candidates with improved pharmacological properties for preclinical and clinical development. Researchers are encouraged to explore modifications of the kigamicin scaffold to enhance its therapeutic index and overcome potential challenges such as solubility and bioavailability. The experimental protocols provided in this guide offer a robust framework for the biological characterization of these future analogues.

References

Comparative Analysis of Kigamicin C's Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This publication provides a detailed comparative analysis of the antibacterial activity of Kigamicin C against key Gram-positive bacteria. The performance of this compound is benchmarked against established antibiotics: Vancomycin, Linezolid, and Daptomycin. This guide includes a summary of minimum inhibitory concentration (MIC) data, detailed experimental protocols for antibacterial susceptibility testing, and visualizations of the experimental workflow.

Data Presentation: Comparative Antibacterial Activity

The antibacterial efficacy of this compound and selected comparator antibiotics was evaluated against three Gram-positive bacterial strains: Staphylococcus aureus (including Methicillin-Resistant Staphylococcus aureus, MRSA), Micrococcus luteus, and Bacillus subtilis. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was used as the primary metric for comparison. All data is presented in micrograms per milliliter (µg/mL).

AntibioticStaphylococcus aureus (including MRSA) MIC (µg/mL)Micrococcus luteus MIC (µg/mL)Bacillus subtilis MIC (µg/mL)
This compound 0.05 - 0.2[1]0.05 - 0.2[1]0.05 - 0.2[1]
Vancomycin 0.5 - 4.0Generally susceptible≤4.0[2]
Linezolid 1.0 - 4.00.5 (MIC₅₀)[3]1.0 (MIC₅₀)[3]
Daptomycin 0.25 - 1.0≤0.06 (MIC₅₀) - 0.25 (MIC₉₀)[4][5]0.5 - 2.0[6][7]

Experimental Protocols: Determining Antibacterial Susceptibility

The following protocols are standardized methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Broth Microdilution Method

This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid growth medium.

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the antimicrobial agent (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial stock solution with cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum by suspending several colonies of the test microorganism from a fresh agar (B569324) plate into a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL. Add a fixed volume of this diluted inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

  • Controls: Include a positive control (wells with bacterial inoculum but no antimicrobial agent) and a negative control (wells with broth only) on each plate.

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours under aerobic conditions.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Agar Dilution Method

This method involves the incorporation of the antimicrobial agent directly into an agar medium.

  • Preparation of Antimicrobial-Containing Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) each containing a different concentration of the antimicrobial agent. This is achieved by adding the appropriate volume of the antimicrobial stock solution to the molten agar before it solidifies.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described in the broth microdilution method (0.5 McFarland standard).

  • Inoculation: Using a multipoint inoculator, spot a standardized volume of the bacterial suspension onto the surface of each agar plate, including a control plate with no antimicrobial agent.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours under aerobic conditions.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacteria on the agar surface.

Visualizations

Experimental Workflow for Antibacterial Susceptibility Testing

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare Antimicrobial Stock Solution C Serial Dilution of Antimicrobial in Broth/Agar A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate with Standardized Bacterial Suspension B->D C->D E Incubate at 37°C for 16-20 hours D->E F Observe for Bacterial Growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

General Mechanism of Antibiotic Action

While the specific signaling pathways in bacteria affected by this compound are not yet fully elucidated, the following diagram illustrates common targets for antibiotic action. Kigamicins are known to have a unique fused octacyclic ring structure, but their precise molecular target within bacterial cells remains an area for further investigation.

G cluster_cell Bacterial Cell CellWall Cell Wall Synthesis ProteinSynthesis Protein Synthesis (Ribosomes) DNA DNA Replication & Repair Metabolism Folate Synthesis Membrane Cell Membrane Integrity Antibiotic Antibiotic Action Antibiotic->CellWall e.g., Vancomycin Antibiotic->ProteinSynthesis e.g., Linezolid Antibiotic->DNA Antibiotic->Metabolism Antibiotic->Membrane e.g., Daptomycin

Caption: General targets of antibiotic action within a bacterial cell.

References

Unveiling Kigamicin C's Potential Role in the Akt Signaling Pathway: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available research strongly suggests the involvement of Kigamicin C, a novel antitumor antibiotic, in the modulation of the Akt signaling pathway, a critical regulator of cell survival and proliferation. This guide provides a comparative overview of the evidence supporting this hypothesis, alongside data for established Akt pathway inhibitors, offering valuable insights for researchers and drug development professionals.

While direct experimental evidence for this compound's interaction with the Akt pathway is emerging, a pivotal study on its close structural analog, Kigamicin D, demonstrated a significant blockage of Akt activation in cancer cells under nutrient-starved conditions.[1] Given the structural similarities between the Kigamicin family of compounds, it is highly probable that this compound exerts a similar inhibitory effect on this key oncogenic pathway.

This guide will delve into the experimental methodologies used to confirm Akt pathway inhibition, present comparative data for this compound (inferred from Kigamicin D) and other known Akt inhibitors, and provide detailed protocols for key experimental assays.

Comparative Analysis of Akt Pathway Inhibitors

To contextualize the potential efficacy of this compound, its inferred activity is compared with well-characterized Akt pathway inhibitors, MK-2206 (an allosteric Akt inhibitor) and BEZ235 (a dual PI3K/mTOR inhibitor).

CompoundTarget(s)IC50 ValuesCell Line(s)Reference(s)
Kigamicin D (as a proxy for this compound) Inferred to be AktData not availablePANC-1[1]
MK-2206 Akt1, Akt2, Akt38 nM (Akt1), 12 nM (Akt2), 65 nM (Akt3)Various, including breast cancer and ALL cell lines[2][3]
BEZ235 PI3K, mTORVaries by cell line (low nanomolar range)Melanoma, bladder cancer, and others[4][5]

Confirming Akt Pathway Inhibition: Experimental Approaches

Several key experimental techniques are employed to validate the role of a compound in the Akt signaling pathway. These methods provide both qualitative and quantitative data on the compound's mechanism of action.

Western Blotting for Phosphorylated Akt (p-Akt)

Principle: This technique is the gold standard for assessing Akt activation. The phosphorylation of Akt at key residues, primarily Serine 473 (Ser473) and Threonine 308 (Thr308), is essential for its kinase activity. A decrease in the levels of phosphorylated Akt upon treatment with a compound is a strong indicator of pathway inhibition.

Experimental Protocol:

  • Cell Culture and Treatment: Plate cancer cells (e.g., PANC-1) and allow them to adhere. Induce Akt activation, for instance, through nutrient starvation, and then treat the cells with varying concentrations of the test compound (e.g., this compound) for a specified duration.

  • Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading onto the gel.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt Ser473 or p-Akt Thr308) and total Akt. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities using densitometry software. The ratio of p-Akt to total Akt is calculated to determine the extent of inhibition.[6][7][8]

Cell Viability Assays under Nutrient Starvation

Principle: Since Akt is a key mediator of cell survival, particularly under stress conditions like nutrient deprivation, assessing a compound's ability to reduce cell viability under these conditions can indirectly confirm its impact on the Akt pathway.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate.

  • Nutrient Starvation and Treatment: Replace the normal growth medium with a nutrient-deprived medium (e.g., glucose-free or serum-free). Treat the cells with the test compound at various concentrations.

  • Viability Assessment: After the desired incubation period, assess cell viability using assays such as MTT, MTS, or a luminescent ATP-based assay. These assays measure metabolic activity, which correlates with the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

siRNA-mediated Knockdown of Akt

Principle: To confirm that the observed effects of a compound are indeed mediated through Akt, small interfering RNA (siRNA) can be used to specifically silence the expression of the Akt gene. If the compound's effect is diminished in cells with reduced Akt levels, it provides strong evidence for an on-target mechanism.

Experimental Protocol:

  • siRNA Transfection: Transfect cancer cells with siRNA specifically targeting Akt1, Akt2, or Akt3, or a combination thereof. A non-targeting siRNA should be used as a negative control.[9][10][11][12]

  • Confirmation of Knockdown: After 48-72 hours, confirm the reduction in Akt protein levels via Western blotting.

  • Compound Treatment and Phenotypic Assay: Treat the Akt-knockdown cells and control cells with the test compound. Perform relevant phenotypic assays, such as cell viability or apoptosis assays.

  • Analysis: Compare the response to the compound in Akt-knockdown cells versus control cells. A reduced response in the knockdown cells indicates that the compound's activity is at least partially dependent on Akt.

Visualizing the Molecular Interactions and Experimental Logic

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the Akt signaling pathway, the experimental workflow for confirming this compound's role, and a logical comparison with alternative approaches.

Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt Akt PIP3->Akt Recruitment & Activation Downstream Downstream Effectors (e.g., Bad, GSK3β) Akt->Downstream Phosphorylation PDK1 PDK1 PDK1->Akt Phosphorylation (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Survival Cell Survival & Proliferation Downstream->Survival Kigamicin_C This compound (inferred) Kigamicin_C->Akt Inhibition

Caption: The Akt Signaling Pathway and the inferred point of inhibition by this compound.

Experimental_Workflow start Hypothesis: This compound inhibits Akt western Western Blot for p-Akt (Ser473/Thr308) start->western viability Cell Viability Assay (Nutrient Starvation) start->viability sirna Akt siRNA Knockdown start->sirna result_western Decreased p-Akt/Total Akt ratio? western->result_western result_viability Decreased cell viability? viability->result_viability result_sirna Diminished effect of this compound? sirna->result_sirna conclusion Conclusion: This compound is an Akt pathway inhibitor result_western->conclusion result_viability->conclusion result_sirna->conclusion

Caption: Experimental workflow for confirming the role of this compound in the Akt pathway.

Logical_Comparison cluster_kigamicin This compound (Inferred) cluster_alternatives Alternative Akt Pathway Inhibitors cluster_mk2206 MK-2206 cluster_bez235 BEZ235 cluster_genetic Genetic Approach k_target Direct Akt Inhibition k_effect Reduces Cell Survival (especially under stress) k_target->k_effect mk_target Allosteric Akt Inhibition mk_effect Broad anti-proliferative effects mk_target->mk_effect bez_target Dual PI3K/mTOR Inhibition (Upstream of Akt) bez_effect Inhibition of multiple downstream pathways bez_target->bez_effect sirna_target Akt Gene Silencing (siRNA) sirna_effect Highly specific target validation sirna_target->sirna_effect

Caption: Logical comparison of this compound's inferred mechanism with alternative Akt pathway modulation strategies.

Conclusion

The available evidence strongly points towards the involvement of this compound in the inhibition of the Akt signaling pathway, a mechanism shared with its analog, Kigamicin D. This guide provides a framework for the experimental validation of this hypothesis and a comparative context against other known Akt pathway modulators. Further direct investigation into the effects of this compound on Akt phosphorylation and downstream signaling is warranted and holds significant promise for the development of novel anti-austerity cancer therapies.

References

Kigamicin C vs. Gemcitabine: A Comparative Guide for Pancreatic Cancer Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the novel anticancer agent Kigamicin C and the established chemotherapeutic drug gemcitabine (B846) for the treatment of pancreatic cancer. The comparison is based on available preclinical data, focusing on their mechanisms of action, in vitro cytotoxicity, and in vivo efficacy.

Disclaimer: Specific experimental data for this compound is limited in the current scientific literature. Therefore, this guide utilizes data for Kigamicin D, a closely related compound from the same Kigamicin family, as a proxy to infer the potential properties of this compound. This substitution is clearly noted where applicable.

Mechanism of Action

This compound (inferred from Kigamicin D):

Kigamicins represent a novel class of antitumor antibiotics that employ an "anti-austerity" strategy. This approach selectively targets the ability of cancer cells to tolerate nutrient-deprived conditions, a common feature of the tumor microenvironment. The proposed mechanism of action for Kigamicin D involves the inhibition of the PI3K/Akt signaling pathway. Specifically, Kigamicin D has been observed to block the activation of Akt that is induced by nutrient starvation[1]. The inhibition of this critical survival pathway is thought to lead to cancer cell death, particularly in the harsh, nutrient-limited conditions within a tumor. One study on myeloma cells also indicated that Kigamicin can induce necrosis and inhibit phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK)[2].

Gemcitabine:

Gemcitabine is a nucleoside analog that primarily targets DNA synthesis. After being transported into the cell, it is phosphorylated to its active metabolites, gemcitabine diphosphate (B83284) (dFdCDP) and gemcitabine triphosphate (dFdCTP). dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA. Once incorporated, it causes masked chain termination, inhibiting further DNA elongation and leading to apoptosis. Additionally, dFdCDP inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis. This dual mechanism contributes to its cytotoxic effects against rapidly dividing cancer cells.

Signaling Pathway Diagrams:

Kigamicin_Pathway Nutrient Starvation Nutrient Starvation PI3K PI3K Nutrient Starvation->PI3K activates Akt Akt PI3K->Akt activates Cell Survival Cell Survival Akt->Cell Survival This compound (from D) This compound (from D) This compound (from D)->Akt inhibits

Figure 1: Proposed signaling pathway of this compound (inferred from Kigamicin D).

Gemcitabine_Pathway Gemcitabine Gemcitabine dFdCMP dFdCMP Gemcitabine->dFdCMP dFdCDP dFdCDP dFdCMP->dFdCDP dFdCTP dFdCTP dFdCDP->dFdCTP Ribonucleotide Reductase Ribonucleotide Reductase dFdCDP->Ribonucleotide Reductase inhibits DNA Polymerase DNA Polymerase dFdCTP->DNA Polymerase inhibits DNA Synthesis DNA Synthesis Ribonucleotide Reductase->DNA Synthesis DNA Polymerase->DNA Synthesis Apoptosis Apoptosis DNA Synthesis->Apoptosis

Figure 2: Mechanism of action of Gemcitabine.

In Vitro Cytotoxicity

This compound:

Gemcitabine:

Gemcitabine has been extensively studied, and its cytotoxic effects on various pancreatic cancer cell lines are well-documented. The IC50 values can vary depending on the cell line and experimental conditions.

Cell LineGemcitabine IC50Reference
PANC-1Varies (generally less sensitive)[5]
MIA PaCa-2Varies[6]
BxPC-3Varies (generally more sensitive)[5]
Capan-1Varies
AsPC-1Varies

Note: Specific IC50 values from the literature can be highly variable due to differences in experimental protocols (e.g., drug exposure time, cell density, assay type).

In Vivo Efficacy

This compound (inferred from Kigamicin D):

Studies on Kigamicin D have demonstrated significant in vivo antitumor activity in pancreatic cancer xenograft models. Both subcutaneous and oral administration of Kigamicin D strongly suppressed the tumor growth of several tested pancreatic cancer cell lines in nude mice[7][8]. This suggests that Kigamicins have good bioavailability and potent antitumor effects in a living organism.

Gemcitabine:

Gemcitabine is a standard-of-care chemotherapy for pancreatic cancer and has shown modest efficacy in preclinical and clinical settings. In xenograft models using human pancreatic carcinoma cell lines such as MIA PaCa-2 and PANC-1, gemcitabine produced modest tumor growth inhibition, with reported values of 69% inhibition in MIA PaCa-2 and 76% in PANC-1 models[6].

TreatmentAnimal ModelEfficacyReference
Kigamicin DNude mice with pancreatic cancer xenograftsStrong suppression of tumor growth[7][8]
GemcitabineCD1 nu/nu mice with MIA PaCa-2 xenografts69% inhibition of tumor weight[6]
GemcitabineCD1 nu/nu mice with PANC-1 xenografts76% inhibition of tumor weight[6]

Experimental Protocols

In Vitro Cytotoxicity Assay (General Protocol for Gemcitabine):

  • Cell Culture: Human pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2, BxPC-3) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of gemcitabine.

  • Incubation: Cells are incubated with the drug for a specified period, typically 48 to 72 hours.

  • Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a crystal violet assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Study (General Protocol):

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor xenografts.

  • Tumor Cell Implantation: Human pancreatic cancer cells are harvested, resuspended in a suitable medium (e.g., PBS or Matrigel), and injected subcutaneously or orthotopically into the pancreas of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length × Width²) / 2.

  • Drug Administration: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. The drug (Kigamicin D or gemcitabine) is administered according to a predetermined schedule, dose, and route (e.g., oral gavage, intraperitoneal, or intravenous injection). The control group receives a vehicle solution.

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Tumor volumes are monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised and weighed. Other parameters such as body weight (as an indicator of toxicity) and survival may also be monitored.

  • Data Analysis: The antitumor efficacy is evaluated by comparing the tumor volume and weight in the treated groups to the control group.

Experimental Workflow Diagram:

Experimental_Workflow cluster_invitro In Vitro Cytotoxicity cluster_invivo In Vivo Efficacy A1 Cell Culture A2 Cell Seeding (96-well plates) A1->A2 A3 Drug Treatment (Varying Concentrations) A2->A3 A4 Incubation (48-72h) A3->A4 A5 Viability Assay (e.g., MTT) A4->A5 A6 IC50 Determination A5->A6 B1 Tumor Cell Implantation in Mice B2 Tumor Growth Monitoring B1->B2 B3 Randomization & Drug Administration B2->B3 B4 Tumor Volume/Weight Measurement B3->B4 B5 Efficacy & Toxicity Assessment B4->B5

Figure 3: General experimental workflow for preclinical evaluation.

Summary and Conclusion

This guide provides a comparative overview of this compound (inferred from Kigamicin D) and gemcitabine for the treatment of pancreatic cancer. Gemcitabine, a well-established chemotherapeutic, acts by inhibiting DNA synthesis. In contrast, Kigamicins employ a novel anti-austerity mechanism by targeting the PI3K/Akt survival pathway, which is crucial for cancer cells in the nutrient-poor tumor microenvironment.

While direct comparative data is lacking, the available preclinical evidence suggests that Kigamicins, as represented by Kigamicin D, exhibit potent antitumor activity in pancreatic cancer models, particularly under conditions that mimic the tumor microenvironment. This unique mechanism of action could potentially overcome some of the resistance mechanisms associated with conventional chemotherapies like gemcitabine.

Further research is critically needed to specifically evaluate the efficacy of this compound, determine its IC50 values against a panel of pancreatic cancer cell lines, and conduct head-to-head in vivo studies against gemcitabine. Such studies will be essential to fully understand the therapeutic potential of this compound and its place in the treatment landscape of pancreatic cancer. Researchers and drug development professionals are encouraged to explore this promising new class of compounds.

References

Validating the In Vivo Antitumor Efficacy of Kigamicins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antitumor effects of the Kigamicin class of compounds, with a focus on Kigamicin D as a representative molecule, against standard-of-care chemotherapy. The experimental data presented is derived from published preclinical studies.

Executive Summary

Kigamicins are a novel class of antibiotics with demonstrated antitumor properties. In particular, Kigamicin D has shown significant efficacy in preclinical models of pancreatic cancer.[1] This activity is attributed to a unique "anti-austerity" mechanism, targeting the ability of cancer cells to survive under nutrient-deprived conditions, a common feature of the tumor microenvironment.[2][3] The primary mechanism of action involves the inhibition of the Akt signaling pathway, a critical regulator of cell survival and proliferation.[2][3] This guide compares the in vivo performance of Kigamicin D with Gemcitabine, a standard first-line chemotherapeutic agent for pancreatic cancer.

Comparative In Vivo Efficacy

The following tables summarize the quantitative data from in vivo xenograft studies, comparing the antitumor effects of Kigamicin D and Gemcitabine in pancreatic cancer models.

Table 1: Antitumor Activity of Kigamicin D in Pancreatic Cancer Xenograft Models

CompoundCancer Cell LineMouse ModelDosing ScheduleTumor Growth Inhibition (TGI)Reference
Kigamicin DPancreatic Cancer LinesNude MiceSubcutaneous and Oral AdministrationStrong suppression of tumor growth
Kigamicin DPancreatic TumorsHuman Tumor XenograftOral Administration"Excellent antitumor effect"

Note: Specific quantitative TGI percentages for Kigamicin D were not detailed in the provided search results, but the qualitative descriptions indicate a high degree of efficacy.

Table 2: Antitumor Activity of Gemcitabine in Pancreatic Cancer Xenograft Models

CompoundCancer Cell LineMouse ModelDosing ScheduleTumor Growth Inhibition (TGI)Reference
GemcitabineMIA PaCa-2Athymic Nude Mice120 mg/kg, i.p., on days 10, 17, 24Mean tumor doubling time of 32 days (vs. 38 days untreated)
GemcitabinePDAC PDX modelsNot Specified100 mg/kg, once or twice weeklyInitial response followed by regrowth (resistance)

PDAC PDX: Pancreatic Ductal Adenocarcinoma Patient-Derived Xenograft

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

Kigamicin D exerts its antitumor effects by inhibiting the activation of Akt (also known as Protein Kinase B), a key downstream effector of the PI3K signaling pathway. This pathway is frequently hyperactivated in cancer and plays a crucial role in promoting cell survival, proliferation, and resistance to apoptosis. By blocking Akt activation, Kigamicin D effectively undermines the cancer cells' ability to withstand nutrient starvation within the tumor microenvironment.

Kigamicin_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PDK1->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad, GSK3β) Akt->Downstream Phosphorylates Kigamicin Kigamicin D Kigamicin->Akt Inhibits Activation Survival Cell Survival, Proliferation, & Metabolism Downstream->Survival

Caption: Proposed mechanism of action of Kigamicin D via inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

The following provides a detailed methodology for a typical in vivo xenograft study to evaluate the antitumor efficacy of a compound like Kigamicin C.

1. Cell Culture and Preparation:

  • Human pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are harvested during the logarithmic growth phase, and cell viability is confirmed to be >90% using a method like trypan blue exclusion.

  • Cells are washed and resuspended in a suitable medium such as sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.

2. Animal Model and Tumor Implantation:

  • Immunocompromised mice (e.g., athymic nude or SCID mice, 4-6 weeks old) are used to prevent rejection of human tumor cells.

  • A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL) is injected subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment Administration:

  • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated with the formula: (Length x Width²) / 2.

  • Mice are randomized into treatment and control groups.

  • Treatment Group: Administered with this compound at a predetermined dose and schedule (e.g., daily oral gavage).

  • Control Group: Administered the vehicle (the solvent used to dissolve the compound) on the same schedule.

  • Comparator Group: Administered a standard-of-care drug like Gemcitabine.

4. Endpoint and Data Analysis:

  • The study continues for a specified period or until tumors in the control group reach a predetermined size.

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Tumor growth inhibition (TGI) is calculated as a percentage: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Animal body weight is monitored throughout the study as an indicator of toxicity.

Experimental_Workflow cluster_prep Preparation cluster_invivo In Vivo Experiment cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Harvest Harvest & Prepare Cell Suspension Cell_Culture->Harvest Implantation Subcutaneous Implantation in Mice Harvest->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Control & Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (this compound vs. Control) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint & Tumor Excision Monitoring->Endpoint Analysis Calculate Tumor Growth Inhibition (TGI) Endpoint->Analysis

Caption: A generalized experimental workflow for in vivo antitumor efficacy studies in xenograft models.

References

Comparative Cytotoxicity of Kigamicin C in Cancer Cell Lines: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic effects of Kigamicin C, a novel anti-tumor antibiotic. Due to the limited availability of direct comparative data for this compound across multiple cancer cell lines, this document synthesizes the available information on the kigamicin family of compounds to offer insights into their potential anti-cancer activity.

Executive Summary

Data on Kigamicin Cytotoxicity

Direct comparative IC50 values for this compound across various human cancer cell lines are not extensively documented in published literature. However, studies on the kigamicin family provide strong indications of their potent and selective anti-cancer effects.

Key Findings:

  • High Potency in Pancreatic Cancer: Kigamicins A, B, C, and D have shown selective and potent cytotoxic activity against the human pancreatic cancer cell line PANC-1, particularly under nutrient-starved conditions.[1] In these conditions, their efficacy is reported to be 100 times higher than in nutrient-rich environments.

  • Kigamicin D as a Surrogate: Kigamicin D, a closely related compound, has been more extensively studied and exhibited an IC50 value of approximately 1 µg/mL against a variety of mouse tumor cell lines. It has also demonstrated significant anti-tumor effects in xenograft models of pancreatic cancer.

Table 1: Summary of Kigamicin Cytotoxicity Data

CompoundCell LineOrganismIC50Conditions
This compoundPANC-1HumanPotency increased 100-foldNutrient-deprived vs. Normal
Kigamicin DVarious Tumor CellsMouse~1 µg/mLNot Specified

Note: This table is based on available data and highlights the need for further research to establish a comprehensive cytotoxicity profile for this compound.

Experimental Protocols

The following is a detailed protocol for a standard MTT assay, a colorimetric method widely used to assess cell viability and determine the cytotoxic potential of a compound like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include wells for untreated control (cells with medium only) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for determining the cytotoxicity of a compound like this compound using a cell-based assay.

G Experimental Workflow for Cytotoxicity Assay A Cell Seeding in 96-well plates B Incubation (24h) for cell attachment A->B C Treatment with varying concentrations of this compound B->C D Incubation for desired exposure time (e.g., 48h) C->D E Addition of Viability Reagent (e.g., MTT) D->E F Incubation (2-4h) E->F G Solubilization of Formazan F->G H Absorbance Measurement (570nm) G->H I Data Analysis and IC50 Determination H->I

Caption: Workflow for determining the IC50 of this compound.

Postulated Signaling Pathway of Kigamicin Action

Based on studies of Kigamicin D, a plausible mechanism of action for the kigamicin family involves the inhibition of the Akt signaling pathway, which is crucial for cell survival, particularly under nutrient stress.

G Postulated Signaling Pathway for this compound cluster_0 Nutrient Deprivation cluster_1 Signaling Cascade Nutrient Stress Nutrient Stress Akt Akt (Survival Signal) Nutrient Stress->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits Kigamicin_C This compound Kigamicin_C->Akt inhibits

Caption: this compound may inhibit the pro-survival Akt pathway.

Conclusion

While the currently available data strongly suggests that this compound is a potent anti-cancer agent, particularly against pancreatic cancer cells under nutrient-deprived conditions, further research is imperative. Comprehensive studies are needed to establish a detailed and comparative cytotoxicity profile of this compound across a wide range of human cancer cell lines. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and conduct such investigations, which will be crucial for the future development of this compound as a potential therapeutic agent.

References

Navigating the Structure-Activity Landscape of Kigamicin C Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationships (SAR) of Kigamicin C derivatives remains an area of active investigation, with publicly available data on synthetic analogs and their comparative biological activities being limited. This guide synthesizes the current understanding of the natural Kigamicins and outlines the methodologies required for future SAR studies, providing a framework for researchers in drug discovery and development.

Introduction to Kigamicins: Potent Antitumor Antibiotics

Kigamicins are a family of novel antitumor antibiotics, designated as Kigamicin A, B, C, D, and E, isolated from the culture broth of Amycolatopsis sp.[1]. These compounds have garnered significant interest due to their potent and selective cytotoxicity against cancer cells, particularly under nutrient-deprived conditions, a state that mimics the tumor microenvironment. Among them, this compound has been noted for its activity against various strains of S. aureus, including methicillin-resistant S. aureus (MRSA), and its cytotoxic effects on PANC-1 pancreatic cancer cells, especially in nutrient-starved media.

While the absolute stereochemistry of Kigamicins A, C, and D has been elucidated, a critical gap exists in the literature regarding the systematic synthesis and biological evaluation of this compound derivatives. Such studies are essential for understanding the pharmacophore, identifying key structural motifs responsible for activity and selectivity, and guiding the design of more potent and druggable analogs.

Comparative Biological Activity of Natural Kigamicins

Quantitative data comparing the cytotoxic activity of a series of synthetic or semi-synthetic this compound derivatives is not currently available in the public domain. The initial discovery of Kigamicins provided a general overview of their biological activities.

CompoundBiological Activity
Kigamicins A, B, C, D Inhibit PANC-1 cell survival under nutrient starvation at a 100-fold lower concentration than in normal culture.[1]
Kigamicin D Inhibits the growth of various mouse tumor cell lines with an IC50 of about 1 µg/mL.[1] It has been shown to block the activation of Akt, a key protein in cell survival signaling pathways, which is induced by nutrient starvation.
Kigamicins Exhibit antimicrobial activity against Gram-positive bacteria, including MRSA.[1]

Framework for Structure-Activity Relationship Studies

To advance the development of this compound-based therapeutics, a systematic SAR study is paramount. This would involve the chemical modification of the this compound scaffold at various positions and the subsequent evaluation of the biological activity of the resulting derivatives. Key areas for modification could include:

  • The aglycone core: Modifications to the aromatic rings and the oxazole (B20620) moiety could influence cytotoxicity and target interaction.

  • The sugar moieties: Alterations to the carbohydrate chains, including changes in stereochemistry or the introduction of different sugar units, could impact solubility, cell permeability, and biological activity.

  • The side chains: Modifications to the various substituents on the core structure could fine-tune the compound's properties.

Experimental Protocols for SAR Studies

The following are detailed methodologies for key experiments that would be essential for a comprehensive SAR study of this compound derivatives.

Cytotoxicity Assays (e.g., MTT or SRB Assay)

This assay is fundamental for determining the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., PANC-1, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions. Control wells receive the vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Measurement:

    • MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells. The formazan is then solubilized, and the absorbance is measured at a specific wavelength.

    • SRB Assay: Cells are fixed with trichloroacetic acid, and stained with sulforhodamine B. The bound dye is then solubilized, and the absorbance is measured.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assays (e.g., Annexin V/Propidium (B1200493) Iodide Staining)

This assay helps to determine if the cytotoxic effect of the derivatives is due to the induction of programmed cell death (apoptosis).

Protocol:

  • Cell Treatment: Cancer cells are treated with the this compound derivatives at their respective IC50 concentrations for a defined period.

  • Cell Staining: The treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting for Signaling Pathway Analysis

This technique is used to investigate the effect of the compounds on specific proteins involved in cell signaling pathways, such as the Akt pathway.

Protocol:

  • Protein Extraction: Cancer cells are treated with the this compound derivatives, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., total Akt, phosphorylated Akt) and a loading control (e.g., β-actin).

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

Visualizing Experimental Workflows and Signaling Pathways

To facilitate a clear understanding of the experimental processes and the potential mechanism of action of this compound derivatives, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassays Biological Evaluation cluster_data Data Analysis Kigamicin_C This compound Derivatives This compound Derivatives Kigamicin_C->Derivatives Chemical Modification Cytotoxicity Cytotoxicity Assay (MTT/SRB) Derivatives->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Derivatives->Apoptosis Western_Blot Western Blot Derivatives->Western_Blot IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Apoptosis->Mechanism Western_Blot->Mechanism SAR SAR Analysis IC50->SAR Signaling_Pathway cluster_pathway Akt Signaling Pathway Nutrient_Deprivation Nutrient Deprivation PI3K PI3K Nutrient_Deprivation->PI3K Activates Kigamicin_C_Derivative This compound Derivative Akt Akt Kigamicin_C_Derivative->Akt Inhibits Activation PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Cell_Survival Cell Survival (Inhibition of Apoptosis) pAkt->Cell_Survival Promotes

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Kigamicin C

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory professionals working with Kigamicin C, a potent antitumor antibiotic. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe research environment. By implementing these procedures, we aim to build a foundation of trust and safety, making this a preferred resource for handling hazardous compounds in the laboratory.

This compound is a cytotoxic agent that has demonstrated significant activity against various cancer cell lines.[1][2][3] Its potent biological effects necessitate stringent handling procedures to protect researchers from potential exposure. This guide outlines the necessary personal protective equipment (PPE), handling protocols, disposal methods, and emergency procedures.

Essential Safety and Handling Data

A thorough understanding of the hazards associated with this compound is the first line of defense. The following tables summarize the critical safety information derived from the Safety Data Sheet (SDS).

Hazard Identification
GHS Pictograms Health Hazard, Irritant
Signal Word Warning
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Exposure Controls and Personal Protection
Engineering Controls Use in a well-ventilated area, preferably in a chemical fume hood or biological safety cabinet.
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
Respiratory Protection A NIOSH-approved respirator is recommended if working outside of a ventilated enclosure or if there is a risk of aerosolization.
First-Aid Measures
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Skin Contact Immediately wash with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention.
Eye Contact Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Handling and Storage
Handling Avoid contact with skin and eyes. Avoid inhalation of dust. Wash thoroughly after handling.
Storage Store at -20°C. Keep container tightly closed in a dry and well-ventilated place.
Disposal Considerations
Waste Disposal Dispose of in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.

Experimental Protocol: Safe Handling of this compound

This protocol provides a step-by-step guide for the safe handling of this compound in a laboratory setting.

1. Preparation and Pre-Handling:

  • 1.1. Risk Assessment: Before any work begins, perform a risk assessment specific to the planned experiment.
  • 1.2. Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a Class II biological safety cabinet.
  • 1.3. Gather Materials: Ensure all necessary PPE and spill cleanup materials are readily available.
  • 1.4. Donning PPE: Put on a disposable gown, two pairs of chemotherapy-grade nitrile gloves, and safety goggles. If working outside a ventilated enclosure, a respirator is required.

2. Handling and Reconstitution:

  • 2.1. Weighing: If weighing the solid compound, do so in a ventilated balance enclosure or a fume hood to prevent inhalation of dust.
  • 2.2. Reconstitution: Reconstitute this compound by slowly adding the solvent to the vial to avoid splashing. Use a luer-lock syringe and needle to prevent accidental disconnection.
  • 2.3. Labeling: Clearly label all containers with the compound name, concentration, date, and hazard symbols.

3. Administration and Post-Handling:

  • 3.1. Cell Culture Work: When adding this compound to cell cultures, perform the work in a biological safety cabinet.
  • 3.2. Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., a solution of sodium hypochlorite (B82951) followed by a neutralizing agent).
  • 3.3. Doffing PPE: Remove PPE in the designated area, starting with the outer gloves, then the gown, and finally the inner gloves. Wash hands thoroughly with soap and water.

4. Waste Disposal:

  • 4.1. Solid Waste: All solid waste, including vials, pipette tips, and contaminated PPE, must be disposed of in a designated, labeled hazardous waste container.
  • 4.2. Liquid Waste: Liquid waste containing this compound should be collected in a clearly labeled, sealed container and disposed of as hazardous chemical waste according to institutional guidelines.

Visualizing Safe Handling Workflows

To further clarify the procedural steps, the following diagrams illustrate the standard workflow for handling this compound and the appropriate response to a spill.

Safe Handling of this compound Workflow Safe Handling of this compound Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Risk Assessment Risk Assessment Designate Area Designate Area Risk Assessment->Designate Area Gather Materials Gather Materials Designate Area->Gather Materials Don PPE Don PPE Gather Materials->Don PPE Weighing Weighing Don PPE->Weighing Reconstitution Reconstitution Weighing->Reconstitution Labeling Labeling Reconstitution->Labeling Administration Administration Labeling->Administration Decontamination Decontamination Administration->Decontamination Doff PPE Doff PPE Decontamination->Doff PPE Liquid Waste Liquid Waste Decontamination->Liquid Waste Solid Waste Solid Waste Doff PPE->Solid Waste

Caption: Workflow for the safe handling of this compound.

Emergency Response for this compound Spill Emergency Response for this compound Spill Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Alert Others & Secure Area Alert Others & Secure Area Evacuate Area->Alert Others & Secure Area Don appropriate PPE Don appropriate PPE Alert Others & Secure Area->Don appropriate PPE Contain Spill Contain Spill Don appropriate PPE->Contain Spill Absorb Liquid / Cover Solid Absorb Liquid / Cover Solid Contain Spill->Absorb Liquid / Cover Solid Clean Area with Decontaminant Clean Area with Decontaminant Absorb Liquid / Cover Solid->Clean Area with Decontaminant Dispose of all materials as hazardous waste Dispose of all materials as hazardous waste Clean Area with Decontaminant->Dispose of all materials as hazardous waste Report Incident Report Incident Dispose of all materials as hazardous waste->Report Incident

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.